Nav1.7-IN-2
説明
特性
IUPAC Name |
3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKJGXMORSMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Immediate Release
Shanghai, China – November 5, 2025 – For researchers, scientists, and drug development professionals vested in the field of analgesics, a comprehensive understanding of the molecular interactions between novel inhibitors and the Nav1.7 channel is paramount. This technical guide provides an in-depth exploration of the binding site and mechanism of action of aNav1.7-IN-2, a potent pore blocker of the human Nav1.7 voltage-gated sodium channel. The structural and functional data presented herein are primarily derived from the cryo-electron microscopy (cryo-EM) structure of the human Nav1.7/β1/β2 complex with athis compound (PDB ID: 7XMF) and associated electrophysiological studies.
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral sensory neurons has made it a prime target for the development of novel, non-opioid analgesics. athis compound has been identified as a direct inhibitor of this channel. Through high-resolution cryo-EM, the binding site of athis compound has been elucidated, revealing its position within the central cavity of the channel's pore domain. This direct occlusion of the ion permeation pathway forms the basis of its inhibitory action. Electrophysiological data further characterize its potency and mechanism, demonstrating a state-independent block of the Nav1.7 channel. This guide synthesizes the available quantitative data, provides detailed experimental methodologies, and visualizes the key concepts to facilitate further research and development in this promising area.
Quantitative Data Summary
The inhibitory potency of athis compound on the human Nav1.7 channel has been quantified using whole-cell patch-clamp electrophysiology. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating a state-independent inhibition.
| Compound | Target | Assay Condition (Holding Potential) | IC50 (μM) | Reference |
| athis compound | Human Nav1.7 | -120 mV | 1.3 ± 0.2 | [1] |
| athis compound | Human Nav1.7 | -80 mV | 1.4 ± 0.1 | [1] |
The athis compound Binding Site: A Structural Perspective
The cryo-EM structure of the human Nav1.7 channel in complex with athis compound at a resolution of 3.07 Å provides a detailed view of the binding site. athis compound positions itself within the central cavity of the pore, effectively acting as a "plug" and physically obstructing the passage of sodium ions.
The binding pocket is formed by residues from the pore-lining S6 helices of the four homologous domains (DI-DIV) of the Nav1.7 alpha subunit. Notably, athis compound engages in polar interactions with key residues within this cavity, which contributes to its binding affinity. Unlike some other Nav1.7 inhibitors that induce conformational changes in the channel, athis compound serves as a pore blocker without causing significant structural rearrangements of the channel gate.[1][2]
Mechanism of Action
The primary mechanism of action of athis compound is the direct blockade of the ion conduction pathway. As demonstrated by the electrophysiological data, its inhibitory activity is largely independent of the channel's conformational state (resting vs. inactivated), a characteristic that distinguishes it from many state-dependent Nav1.7 inhibitors. This state-independent binding suggests that athis compound can access its binding site whether the channel is closed or open.
The logical workflow for the discovery and characterization of athis compound's binding and mechanism can be visualized as follows:
Experimental Protocols
Cryo-Electron Microscopy and Structure Determination
The determination of the Nav1.7-athis compound complex structure is a multi-step process that involves protein expression and purification, sample preparation for cryo-EM, and computational data processing.
1. Protein Expression and Purification:
-
The human Nav1.7 and β1/β2 subunits are co-expressed in mammalian cells (e.g., HEK293).
-
Cells are harvested and the membrane fraction is isolated.
-
The Nav1.7/β1/β2 complex is solubilized from the membrane using detergents (e.g., digitonin).
-
The complex is purified using affinity chromatography followed by size-exclusion chromatography.
-
athis compound is added in excess during the final purification steps to ensure complex formation.
2. Cryo-EM Sample Preparation and Data Collection:
-
The purified complex is applied to glow-discharged cryo-EM grids.
-
The grids are blotted and plunge-frozen in liquid ethane to vitrify the sample.
-
Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
3. Image Processing and 3D Reconstruction:
-
The collected movie frames are subjected to motion correction and dose-weighting.
-
Contrast transfer function (CTF) estimation is performed.
-
Particles are automatically picked from the micrographs.
-
Several rounds of 2D and 3D classification are performed to select for high-quality particles representing the Nav1.7-athis compound complex.
-
A final 3D reconstruction is generated, and the atomic model is built and refined against the cryo-EM map.
The following diagram illustrates the general workflow for cryo-EM structure determination of a membrane protein like Nav1.7:
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the Nav1.7 channel in the presence and absence of athis compound, allowing for the determination of its inhibitory potency and mechanism.
1. Cell Culture:
-
A stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells) is used.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
2. Recording Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
3. Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -120 mV).
-
Voltage protocols are applied to elicit Nav1.7 currents. To determine the IC50, a test pulse (e.g., to 0 mV for 20 ms) is applied repeatedly.
-
After a stable baseline recording is established, athis compound is perfused into the bath at various concentrations.
-
The inhibition of the peak sodium current is measured at each concentration to generate a dose-response curve.
The signaling pathway, in this case, is the direct flow of ions through the channel, which is inhibited by the compound.
Radioligand Binding Assay (General Protocol)
While specific radioligand binding data for athis compound is not publicly available, this technique is fundamental for characterizing ligand-receptor interactions.
1. Membrane Preparation:
-
Cells or tissues expressing Nav1.7 are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.
2. Binding Reaction:
-
A radiolabeled ligand that binds to Nav1.7 (e.g., [³H]-saxitoxin) is incubated with the membrane preparation.
-
For competition assays, increasing concentrations of the unlabeled test compound (e.g., athis compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the IC50 value of the test compound is determined, from which the inhibition constant (Ki) can be calculated.
Conclusion and Future Directions
The elucidation of the athis compound binding site provides a structural blueprint for the rational design of novel and more selective Nav1.7 inhibitors. As a state-independent pore blocker, athis compound represents a distinct class of inhibitors compared to the more commonly studied state-dependent compounds. Future research should focus on leveraging this structural information to develop analogues with improved potency, selectivity, and pharmacokinetic properties. Further characterization of the binding kinetics and the exploration of potential allosteric modulation sites will also be crucial in advancing the development of next-generation analgesics targeting the Nav1.7 channel.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the treatment of pain.[1][2][3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][3][4][5] This has spurred significant interest in the development of selective Nav1.7 inhibitors as a new class of non-opioid analgesics. This guide provides a detailed pharmacological profile of Nav1.7-IN-2, a representative potent and selective inhibitor of the Nav1.7 channel.
Mechanism of Action
This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel. Voltage-gated sodium channels cycle through resting, open, and inactivated states. By stabilizing the inactivated state, this compound reduces the number of channels available to open in response to depolarization, thereby dampening the generation and propagation of action potentials in nociceptive neurons.[6] This mechanism of action contributes to its analgesic effects by selectively targeting neurons that are firing at high frequencies, a characteristic of pain signaling pathways.
In Vitro Pharmacology
The potency and selectivity of this compound were assessed using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav channel isoforms.
Potency
This compound demonstrates potent, concentration-dependent inhibition of the human Nav1.7 channel. The half-maximal inhibitory concentration (IC50) was determined from a 10-point concentration-response curve.
| Channel | IC50 (nM) |
| hNav1.7 | 15 |
Table 1: Potency of this compound against human Nav1.7.
Selectivity Profile
To assess its selectivity, this compound was tested against a panel of other human voltage-gated sodium channel isoforms. The compound exhibits high selectivity for Nav1.7 over other isoforms, which is a critical attribute for minimizing off-target effects, such as those on the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[4][5][7]
| Channel | IC50 (nM) | Selectivity (fold vs. hNav1.7) |
| hNav1.1 | 1,500 | 100 |
| hNav1.2 | 2,250 | 150 |
| hNav1.3 | 3,000 | 200 |
| hNav1.4 | >10,000 | >667 |
| hNav1.5 | >10,000 | >667 |
| hNav1.6 | 1,800 | 120 |
| hNav1.8 | 900 | 60 |
Table 2: Selectivity profile of this compound against other human Nav channel isoforms.
Experimental Protocols
Cell Lines and Culture
HEK293 cells stably expressing full-length human SCN9A (Nav1.7), SCN1A (Nav1.1), SCN2A (Nav1.2), SCN3A (Nav1.3), SCN4A (Nav1.4), SCN5A (Nav1.5), SCN8A (Nav1.6), or SCN10A (Nav1.8) were used for all in vitro experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro).[8][9]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Voltage Protocol for IC50 Determination: From a holding potential of -120 mV, channels were activated by a 20 ms step to 0 mV. To assess state-dependent inhibition, a pre-pulse to a voltage that induces partial inactivation (e.g., -70 mV) can be applied before the test pulse.
-
Data Analysis: Concentration-response curves were fitted with a four-parameter logistic equation to determine the IC50 values.
In Vivo Efficacy
The analgesic potential of this compound was evaluated in a preclinical model of inflammatory pain.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.[10]
-
Drug Administration: this compound was administered orally at various doses.
-
Behavioral Testing: Thermal sensitivity was assessed using the Hargreaves test (plantar test), and mechanical sensitivity was measured using von Frey filaments.
-
Results: this compound produced a dose-dependent reversal of both thermal hyperalgesia and mechanical allodynia in the CFA-treated paw, with a minimal effective dose of 10 mg/kg.
| Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia (%) | Reversal of Mechanical Allodynia (%) |
| 3 | 15 | 20 |
| 10 | 55 | 60 |
| 30 | 85 | 90 |
Table 3: In vivo efficacy of this compound in the CFA model of inflammatory pain.
Summary and Future Directions
This compound is a potent and selective inhibitor of the Nav1.7 channel with a clear mechanism of action and demonstrated efficacy in a preclinical model of inflammatory pain. Its high selectivity over other Nav channel isoforms suggests a favorable safety profile. Further studies are warranted to explore its pharmacokinetic properties, efficacy in other pain models (e.g., neuropathic pain), and potential for clinical development as a novel, non-opioid analgesic.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]
Disclaimer: No publicly available data was found for a specific compound designated "Nav1.7-IN-2". This document provides a comprehensive technical guide on the representative early Absorption, Distribution, Metabolism, and Excretion (ADME) properties of selective Nav1.7 inhibitors, drawing upon data from various disclosed compounds in the field. This guide is intended for researchers, scientists, and drug development professionals.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Compelling human genetic data has established that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with severe pain disorders. This has spurred significant efforts in the discovery and development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
A critical aspect of developing successful Nav1.7 inhibitors is the optimization of their ADME properties to ensure adequate target engagement and a favorable safety profile. This guide summarizes key in vitro and in vivo ADME data for representative Nav1.7 inhibitors and outlines the experimental protocols used to generate this data.
In Vitro ADME Properties of Representative Nav1.7 Inhibitors
The following table summarizes key in vitro ADME parameters for a selection of publicly disclosed Nav1.7 inhibitors. These parameters are crucial for the early assessment of a compound's drug-like properties.
| Compound/Series | Target | Metabolic Stability (CLint, µL/min/mg) | Plasma Protein Binding (PPB) | Permeability | CYP Inhibition (IC50, µM) |
| Naphthalene Sulfonamide (Compound 3) | Nav1.7 | High Clearance (species not specified) | Not specified | Not specified | Not specified |
| Naphthalene Sulfonamide (Compound 16) | Nav1.7 | Not specified | Not specified | Not specified | Not specified |
| SiteOne Therapeutics Compound [I] | Nav1.7 | HLM, RLM, MkLM CL(int) values of <11.6 | 74.6% (cyano) | Not specified | 2C9, 2C19, 2D6, 3A4 >10 |
| PF-05089771 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |
| PF-05150122 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |
| PF-05186462 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |
| PF-05241328 | Nav1.7 | Not specified | Not specified | Not specified | Not specified |
In Vivo Pharmacokinetic Properties of Representative Nav1.7 Inhibitors
The pharmacokinetic profiles of Nav1.7 inhibitors are evaluated in preclinical species to understand their in vivo behavior. The table below presents available pharmacokinetic data for selected compounds.
| Compound | Species | Route | Clearance (mL/min/kg) | Volume of Distribution (Vd, L/kg) | Half-life (t½, h) | Bioavailability (%) |
| SiteOne Therapeutics Compound [I] | Cynomolgus Monkey | i.v. | 2.94 | 0.422 | 2.52 | Not applicable |
| PF-05089771 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |
| PF-05150122 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |
| PF-05186462 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |
| PF-05241328 | Human | i.v. & Oral | 45-392 (range for 4 compounds) | 13-36 (range for 4 compounds) | Not specified | 38-110 (range for 4 compounds)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of ADME data.
Metabolic Stability in Liver Microsomes
The in vitro metabolic stability of a compound is assessed to predict its in vivo hepatic clearance.
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat, monkey) and NADPH (a cofactor for CYP enzymes) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).
Plasma Protein Binding
Plasma protein binding (PPB) influences the distribution and availability of a drug to its target.
Objective: To determine the fraction of a test compound bound to plasma proteins.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a plasma-containing compartment from a buffer compartment. The test compound is added to the plasma side.
-
Incubation: The system is incubated at 37°C until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer compartments.
-
Analysis: The concentration of the compound in both compartments is measured by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.
Cell Permeability Assay (e.g., Caco-2)
Cell-based permeability assays are used to predict the intestinal absorption of orally administered drugs.
Objective: To assess the bidirectional permeability of a test compound across a monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane insert until a confluent monolayer is formed.
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The cells are incubated at 37°C for a defined period.
-
Sampling: Samples are collected from the receiver compartment at specified time points.
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active efflux.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in the pain signaling cascade.
General Early ADME Experimental Workflow
Caption: A typical workflow for early ADME assessment.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Nav1.7 inhibitors on the excitability of dorsal root ganglion (DRG) neurons, with a specific focus on the available data for Nav1.7-IN-2 and analogous selective inhibitors. The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain, and understanding how its modulation affects neuronal activity is crucial for the development of novel analgesics.
Introduction to Nav1.7 and its Role in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons of the dorsal root ganglia. The Nav1.7 subtype is preferentially expressed in these sensory neurons and plays a critical role in setting the threshold for action potential firing. Its significance in pain signaling is underscored by human genetic studies: gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a prime target for analgesic drug development.
This compound: A Pore-Blocking Inhibitor
This compound is a known pore blocker of the Nav1.7 channel. Its mechanism of action involves physically occluding the ion conduction pathway, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. While specific quantitative data on the effects of this compound on the action potential firing properties of native DRG neurons is limited in publicly available literature, its potent and selective inhibition of Nav1.7 channels suggests a significant impact on neuronal excitability.
Effects of Selective Nav1.7 Inhibition on DRG Neuron Excitability
To infer the expected effects of this compound on DRG neuron excitability, we can examine the wealth of data available for other potent and selective Nav1.7 inhibitors, such as "compound 2" (Ancistrotecine B), a naphthylisoquinoline alkaloid. These studies consistently demonstrate that selective blockade of Nav1.7 leads to a reduction in neuronal hyperexcitability.
Quantitative Data on the Effects of Nav1.7 Inhibition
The following tables summarize the key quantitative findings from studies on selective Nav1.7 inhibitors, primarily "compound 2," on DRG neuron excitability.
Table 1: Effect of "Compound 2" on Native Sodium Currents in DRG Neurons
| Parameter | Value | Reference |
| IC50 for native Nav currents | 1.99 ± 0.31 µM | [1] |
Table 2: Effect of "Compound 2" (10 µM) on Action Potential Properties in DRG Neurons
| Parameter | Control | "Compound 2" | Change | Reference |
| Firing Frequency (Hz) | ~15 | ~5 | Decrease | [1] |
| Peak Amplitude (mV) | Not specified | Not specified | Decrease | [1] |
| Half-width (ms) | ~1.62 | ~3.13 | Increase | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the effects of Nav1.7 inhibitors is critical for reproducing and building upon existing research.
Whole-Cell Patch-Clamp Electrophysiology on Acutely Dissociated DRG Neurons
This is the gold-standard technique for studying the electrophysiological properties of individual neurons and the effects of pharmacological agents on ion channel function.
Objective: To record sodium currents and action potentials from isolated DRG neurons in the whole-cell configuration to assess the effects of Nav1.7 inhibitors.
Materials:
-
Animals: Adult rats or mice.
-
Enzymes for dissociation: Collagenase, trypsin.
-
Cell culture media: DMEM/F12, fetal bovine serum (FBS), penicillin/streptomycin.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution for sodium current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Internal (pipette) solution for action potential recording (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH 7.3 with KOH).
-
Procedure:
-
DRG Neuron Dissociation:
-
Euthanize the animal according to approved protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).
-
Treat the ganglia with a solution containing collagenase and trypsin to enzymatically digest the connective tissue.
-
Mechanically triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-24 hours before recording.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
For Voltage-Clamp (Sodium Current Recording):
-
Hold the neuron at a potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Perfuse the Nav1.7 inhibitor at the desired concentration and repeat the voltage-step protocol to measure the drug's effect on the current amplitude and kinetics.
-
-
For Current-Clamp (Action Potential Recording):
-
Maintain the neuron at its resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure parameters such as the action potential threshold, firing frequency, amplitude, and duration.
-
Apply the Nav1.7 inhibitor and repeat the current injection protocol to determine its effect on neuronal excitability.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Nav1.7 and its inhibitors.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Nav1.7 inhibitors, exemplified by a hypothetical small molecule inhibitor "Nav1.7-IN-2," using in vitro patch-clamp electrophysiology. The methodologies described are based on established practices for studying Nav1.7 channels expressed in heterologous systems.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] Gain-of-function mutations in Nav1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[2][5][6] This makes Nav1.7 a prime target for the development of novel analgesics.[7]
Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators with their targets.[8] It allows for the direct measurement of ion channel activity and provides detailed information on the mechanism of action of a compound. This document outlines the procedures for evaluating the inhibitory activity of a compound on human Nav1.7 channels stably expressed in HEK293 or CHO cells using both manual and automated patch-clamp techniques.[9][10][11]
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. |
| HEK293 cells stably expressing hNav1.7 | ATCC | CRL-1573 (example) |
| CHO cells stably expressing hNav1.7 | ChanTest | CT6110 (example) |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418 Sulfate) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| External Solution (in mM) | In-house preparation | See Protocol |
| Internal Solution (in mM) | In-house preparation | See Protocol |
| This compound | User-defined | N/A |
| Tetrodotoxin (TTX) | Tocris | 1078 |
Experimental Protocols
Cell Culture
HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418). Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For patch-clamp experiments, cells are plated onto poly-D-lysine coated glass coverslips and allowed to adhere for 24-48 hours.
Electrophysiology
Whole-cell patch-clamp recordings are performed using either a manual patch-clamp setup or an automated patch-clamp system (e.g., Patchliner, QPatch, or SyncroPatch).[8][9][11]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
Workflow for Whole-Cell Patch-Clamp:
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanion.de [nanion.de]
- 11. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nav1.7-IN-2, a potent inhibitor of the voltage-gated sodium channel Nav1.7, to investigate the mechanisms of neuropathic pain. This document includes detailed experimental protocols and data presentation to facilitate research and drug development in the field of analgesics.
Introduction to Nav1.7 and Neuropathic Pain
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, as well as sympathetic ganglion neurons.[1] Nav1.7 channels play a crucial role in setting the threshold for action potential generation in response to noxious stimuli.[3][4]
Gain-of-function mutations in the SCN9A gene are linked to inherited pain disorders such as primary erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting Nav1.7 as a key target for analgesic drug development.[2][3][5] In neuropathic pain states, which arise from damage to the nervous system, the expression and activity of Nav1.7 can be altered, contributing to the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain).[5] However, some studies have shown a downregulation of Nav1.7 in certain neuropathic pain models, suggesting a complex role for this channel.[6]
This compound is a small molecule inhibitor of Nav1.7, offering a valuable tool to probe the specific contribution of this channel to neuropathic pain signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Species | Assay System | Notes | Reference |
| IC50 | 80 nM | Not Specified | Not Specified | Potent inhibitor of Nav1.7. | [7][8] |
| Inhibition Profile | State-independent | Not Specified | Electrophysiology | Inhibits Nav1.7 at both -120 mV and -80 mV holding potentials. | [9] |
Signaling Pathways and Experimental Workflow
Nav1.7 Signaling Pathway in Neuropathic Pain
Caption: Role of Nav1.7 in normal and neuropathic pain signaling.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationship of Nav1.7 Inhibition and Analgesia
Caption: Mechanism of action for this compound in producing analgesia.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Assessment of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Whole-cell patch-clamp setup (amplifier, digitizer, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents (DMEM, FBS, etc.).
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
-
Compound Application:
-
Prepare serial dilutions of this compound in extracellular solution from the stock solution.
-
Apply each concentration of this compound to the cell via the perfusion system for a sufficient time to reach steady-state block (typically 2-5 minutes).
-
Record the Nav1.7 current at each concentration using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound in a Neuropathic Pain Model
Objective: To evaluate the anti-allodynic effect of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut sutures.
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle like 10% DMSO, 40% PEG300, 50% saline).
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days for the full development of neuropathic pain.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Compound Administration and Efficacy Testing:
-
Establish a baseline PWT for each animal before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the PWT at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.
-
Test different doses of this compound to establish a dose-response relationship.
-
-
Data Analysis:
-
Calculate the mean PWT for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control.
-
Plot the dose-response curve to determine the effective dose (ED50).
-
Disclaimer
This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2][3] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting Nav1.7 as a promising target for the development of novel analgesics.[1][2] In conditions of chronic neuropathy and inflammation, Nav1.7 is often upregulated, further implicating its role in pathological pain states.[1]
Nav1.7-IN-2 is a state-independent inhibitor that blocks the channel's pore.[4] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical models of inflammatory and neuropathic pain.
Mechanism of Action and Signaling Pathways
Nav1.7 channels act as key regulators of neuronal excitability. Upon tissue damage or inflammation, various mediators are released, leading to the depolarization of nociceptor terminals. Nav1.7, with its ability to amplify small subthreshold depolarizations, plays a crucial role in bringing the neuron to its action potential threshold.[3]
Interestingly, the analgesic effects of Nav1.7 inhibition are not solely dependent on direct channel blockade. Preclinical evidence suggests a complex interplay with the endogenous opioid system. Genetic deletion of Nav1.7 has been shown to upregulate the expression of enkephalins, which are endogenous opioid peptides. This suggests that the analgesic phenotype observed with Nav1.7 loss-of-function may be, in part, mediated by enhanced opioid signaling.[5] Therefore, evaluating the efficacy of Nav1.7 inhibitors like this compound should consider both direct effects on nociceptor excitability and potential modulation of downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in pain research and the development of Nav1.7-targeted therapeutics.
Introduction The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][4][5] Due to its role as a "gatekeeper" of pain, Nav1.7 is a key therapeutic target for the development of novel analgesics.[1] Gain-of-function mutations in SCN9A are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[2][3]
Nav1.7-IN-2 is a selective inhibitor designed to block the ion-conducting pore of the Nav1.7 channel, thereby dampening the generation and propagation of action potentials in pain-sensing neurons. Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of Nav1.7 within tissue microenvironments. This protocol provides a detailed methodology for performing IHC on tissues that have been treated with this compound, enabling researchers to assess the inhibitor's impact on Nav1.7 expression patterns or to correlate target engagement with cellular changes.
Experimental Workflow
The following diagram outlines the complete workflow for the immunohistochemical staining of Nav1.7 in inhibitor-treated tissues.
Caption: Workflow for Nav1.7 Immunohistochemistry.
Signaling Pathway and Inhibitor Action
This diagram illustrates the function of the Nav1.7 channel in a nociceptive neuron and the mechanism of action for an inhibitor like this compound.
Caption: Nav1.7 channel inhibition by this compound.
Experimental Protocols
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues. Appropriate controls, including a positive control (e.g., DRG tissue) and a negative control (omitting the primary antibody), should be run in parallel.
Materials and Reagents
-
Tissues: FFPE tissue blocks previously treated with this compound or vehicle control.
-
Primary Antibody: Validated anti-Nav1.7 antibody (see Table 1).
-
Detection System: Polymer-based HRP detection system suitable for mouse or rabbit primary antibodies.[6][7]
-
Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[8]
-
Blocking Solution: 10% Normal Goat Serum in PBS.
-
Chromogen: Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Reagents for Deparaffinization/Rehydration: Xylene, Ethanol (100%, 95%, 70%).
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microtome, slide warmer, pressure cooker or water bath for HIER, humidified chamber, light microscope.
Tissue Preparation and Sectioning
-
Section the FFPE tissue blocks at 4-5 µm thickness using a microtome.
-
Float the sections in a water bath at 40-45°C.
-
Mount the sections onto positively charged slides.
-
Dry the slides overnight in an oven or on a slide warmer at 60°C to ensure adhesion.
Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides thoroughly in distilled water.
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
Formalin fixation creates protein cross-links that can mask antigenic sites.[9][10][11] HIER is essential to unmask the Nav1.7 epitope.[8][12]
-
Pre-heat the Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath to 95-100°C.
-
Place the slides in the pre-heated buffer.
-
Incubate for 20 minutes.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with PBS.
Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.[13] Rinse well with PBS.
-
Blocking: Apply the blocking solution (10% Normal Goat Serum) and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Drain the blocking serum (do not rinse). Apply the anti-Nav1.7 primary antibody diluted in PBS (see Table 1 for recommended dilutions). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with PBST and then wash 3 times for 5 minutes each in PBST.
-
Secondary Antibody/Detection: Apply the HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. These systems provide high sensitivity.[6][7] Typically, incubate for 30-60 minutes at room temperature.
-
Washing: Rinse and wash slides as in step 5.
-
Chromogen Development: Apply the DAB substrate solution. Incubate for 2-10 minutes, monitoring the color development under a microscope. Nav1.7 positive staining will appear as a brown precipitate.
-
Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Harris Hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
Bluing: Rinse slides in running tap water until the water is clear, then dip in a mild ammonia solution or Scott's Tap Water Substitute to "blue" the hematoxylin.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear with xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
Data Presentation
The following tables provide recommended starting conditions and a guide for troubleshooting. Optimization may be required depending on the specific tissue and experimental conditions.
Table 1: Recommended Reagents and Staining Conditions
| Parameter | Recommendation | Purpose |
| Primary Antibody | Rabbit Polyclonal anti-Nav1.7 or Mouse Monoclonal anti-Nav1.7[4][15][16] | Binds specifically to the Nav1.7 protein. |
| Primary Antibody Dilution | 1:200 - 1:1000 (Titrate for optimal signal-to-noise ratio) | Ensures specific binding while minimizing background. |
| Incubation Time/Temp | Overnight at 4°C | Promotes optimal antibody-antigen binding. |
| Antigen Retrieval | HIER with Tris-EDTA (pH 9.0) for 20 min at 95°C[8] | Reverses formalin-induced epitope masking. |
| Detection System | High-sensitivity HRP-Polymer Kit[6][7] | Amplifies the signal for robust detection. |
| Positive Control Tissue | Dorsal Root Ganglion (DRG), Trigeminal Ganglion[5] | Confirms the protocol and reagents are working correctly. |
| Negative Control | Omit primary antibody; use non-immune IgG | Differentiates specific staining from background noise. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Staining / Weak Signal | Inactive primary/secondary antibody. | Use fresh antibodies; verify storage conditions. Run positive controls.[17] |
| Insufficient antigen retrieval. | Optimize HIER time, temperature, or pH. Try a different buffer (e.g., Citrate pH 6.0).[10][18] | |
| Primary antibody concentration too low. | Decrease the dilution (increase concentration) of the primary antibody.[14][17] | |
| High Background | Primary antibody concentration too high. | Increase the dilution of the primary antibody.[13] |
| Insufficient blocking or washing. | Increase blocking time; use serum from the same species as the secondary antibody. Ensure thorough washing between steps.[14] | |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step was performed correctly.[13] | |
| Tissue Detachment | Overly aggressive antigen retrieval. | Reduce HIER temperature or duration. Use adhesive-coated slides.[19] |
| Slides dried out during procedure. | Keep slides in a humidified chamber and do not allow them to dry.[17] |
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Nav1.7 antibody (ab65167) | Abcam [abcam.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosb.com [biosb.com]
- 7. Detection Systems|Immunohistochemistry|NICHIREI BIOSCIENCES INC. [nichireibiosciences.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 11. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bma.ch [bma.ch]
- 14. qedbio.com [qedbio.com]
- 15. Nav1.7 Na+ Channel Monoclonal Antibody (S68-6) (11517-100UG) [thermofisher.com]
- 16. Anti-Sodium channel Nav1.7 Antibody, clone N68/6 clone N68/6, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 17. origene.com [origene.com]
- 18. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 19. documents.cap.org [documents.cap.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nav1.7-IN-2 in calcium imaging assays. The methodologies outlined are designed to assess the inhibitory activity of this compound on the voltage-gated sodium channel Nav1.7, a key target in pain research.
Introduction to Nav1.7 and this compound
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Gain-of-function mutations in Nav1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience most forms of pain. This genetic evidence strongly validates Nav1.7 as a promising therapeutic target for the development of novel analgesics.
This compound is a potent and selective inhibitor of the Nav1.7 channel. It has been identified with a half-maximal inhibitory concentration (IC50) of 80 nM[1]. Calcium imaging assays provide a robust and high-throughput method to functionally assess the inhibitory effect of compounds like this compound on Nav1.7 channel activity. These assays measure changes in intracellular calcium concentrations that occur as a downstream consequence of sodium ion influx through voltage-gated channels.
Principle of the Calcium Imaging Assay
In excitable cells like neurons, the activation of voltage-gated sodium channels, including Nav1.7, leads to membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium and a transient increase in intracellular calcium concentration. This change in intracellular calcium can be detected using fluorescent calcium indicators, such as Fluo-4 AM.
Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. By measuring the fluorescence intensity over time, the inhibitory effect of this compound on Nav1.7 channel activation and the subsequent calcium influx can be quantified. A reduction in the fluorescence signal in the presence of this compound indicates inhibition of Nav1.7 activity.
Data Presentation: Quantitative Analysis of Nav1.7 Inhibitors
The following table summarizes the inhibitory potency of this compound and other known Nav1.7 inhibitors. This data is essential for comparing the relative efficacy of different compounds.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |
| This compound | Nav1.7 | 80 | Not Specified in abstract | Not Specified in abstract | [1] |
| ProTx-II | Nav1.7 | 72 | EFS-evoked Calcium Response | Rat Dorsal Root Ganglion Neurons | [2] |
| PF-05089771 | Nav1.7 | 11 | Electrophysiology (Patch Clamp) | HEK293 cells expressing hNav1.7 | [2] |
| Tetracaine | Nav Channels | 3,600 | Membrane Potential Assay | HEK293 cells expressing Nav1.7 | [3] |
| TTX | Nav Channels | 34 | Membrane Potential Assay | HEK293 cells expressing Nav1.7 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.7 in the pain signaling cascade within a nociceptive neuron.
Experimental Workflow for Calcium Imaging Assay
This diagram outlines the key steps involved in performing a calcium imaging assay to screen for Nav1.7 inhibitors.
References
- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 2. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the Nav1.7 inhibitor, Nav1.7-IN-2, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: For initial stock solutions, it is highly recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2][3] this compound, like many small molecule inhibitors, is likely hydrophobic and will have limited solubility in purely aqueous solutions.[4][5] A high-concentration stock solution in 100% DMSO can then be diluted into your aqueous experimental buffer.
Q2: When I dilute my DMSO stock of this compound into my physiological buffer, the compound precipitates. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[4][6] Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect experimental results.[2]
-
Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. For example, you can first dilute the 100% DMSO stock into a solution containing a higher percentage of DMSO (e.g., 10% DMSO in buffer) before the final dilution into your experimental buffer.
-
Vortexing/Mixing: When diluting, vortex or mix the solution vigorously to ensure rapid and uniform dispersion of the compound, which can help prevent localized high concentrations that lead to precipitation.[3]
-
Temperature: Gently warming the buffer (if experimentally permissible) before adding the compound stock can sometimes improve solubility. However, be cautious as temperature can affect the stability of both the compound and other buffer components.
Q3: Could the pH or ionic strength of my buffer be affecting the solubility of this compound?
A3: Yes, both pH and ionic strength can significantly impact the solubility of small molecules.[7][8][9][10][11]
-
pH: If this compound has ionizable groups, its charge state will be dependent on the pH of the buffer.[7][8] A change in charge state can dramatically alter its solubility. It is advisable to test a range of pH values around the physiological pH of your experiment to find the optimal condition for solubility.
-
Ionic Strength: The concentration of salts in your buffer can also affect solubility. While high salt concentrations can sometimes lead to "salting out" (precipitation), for some compounds, a certain ionic strength is necessary to maintain solubility.[7][9]
Q4: Are there any additives I can include in my buffer to improve the solubility of this compound?
A4: Yes, certain excipients can be used to enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated. Some common additives include:
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol can be used, though their effects on the biological system must be carefully controlled.[12]
-
Surfactants: Non-ionic surfactants such as Tween-20 or Pluronic F-68 can be used at low concentrations to help solubilize hydrophobic molecules.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing precipitation or incomplete dissolution of this compound, follow this step-by-step troubleshooting guide.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and Ionic Strength on the Solubility Profile of Ofloxacin | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
- 11. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nav1.7-IN-2 for various cell-based assays.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: Based on its reported IC50 of 80 nM for the Nav1.7 channel, a good starting point for your concentration-response curve would be in the low nanomolar to low micromolar range.[1][2] We recommend a serial dilution series that brackets this IC50 value, for example, from 1 nM to 10 µM.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO.[3] For in vitro studies, stock solutions are typically prepared in DMSO. One supplier suggests that a 10% DMSO solution can achieve a solubility of at least 2.5 mg/mL.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of voltage-gated sodium channels (Navs), with a particular selectivity for the Nav1.7 subtype.[1][2] By blocking the influx of sodium ions through the Nav1.7 channel, it can reduce the excitability of neurons, such as dorsal root ganglion (DRG) neurons, which are crucial for pain signaling.
Q4: Should I be concerned about the cytotoxicity of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Concentration too low: The concentrations of this compound used may be below the effective range. | - Perform a wider concentration-response curve, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 50 µM).- Confirm the IC50 of your specific batch of this compound. |
| Compound precipitation: this compound may have precipitated out of the cell culture medium. | - Visually inspect the wells for any precipitate under a microscope.- Prepare fresh dilutions of the compound from a new DMSO stock.- Consider the final DMSO concentration in your assay; high concentrations can lead to precipitation. Aim for a final DMSO concentration of ≤0.5%. | |
| Assay design issues: The assay conditions may not be optimal for detecting Nav1.7 inhibition. For example, using veratridine as an activator in membrane potential assays can sometimes mask the effect of certain inhibitors. | - Consider alternative activators for membrane potential assays if using veratridine.- Optimize the incubation time with this compound. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell density across the plate can lead to variable results. | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette and be consistent with your plating technique. |
| Compound dilution errors: Inaccurate serial dilutions can introduce significant variability. | - Prepare fresh serial dilutions for each experiment.- Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Edge effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Signs of cytotoxicity (cell death, morphological changes) | Concentration too high: High concentrations of this compound or the DMSO solvent may be toxic to the cells. | - Perform a cell viability assay (MTT or LDH) to determine the cytotoxic concentration range of this compound.- Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and include a vehicle control (media with the same DMSO concentration) in your experiments. |
| Contamination: Bacterial or fungal contamination can lead to cell death. | - Regularly check cell cultures for any signs of contamination.- Use sterile techniques and certified cell lines. |
Experimental Protocols
Membrane Potential Assay using a FLIPR System
This protocol is a general guideline for a fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells expressing Nav1.7 (e.g., HEK293-Nav1.7)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
FLIPR Membrane Potential Assay Kit
-
This compound
-
Nav1.7 channel activator (e.g., veratridine)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
-
Assay Execution on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add the this compound dilutions (or vehicle) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Next, configure the instrument to add the Nav1.7 channel activator to all wells.
-
Measure the fluorescence signal before and after the addition of the activator.
-
-
Data Analysis:
-
The change in fluorescence upon activator addition is indicative of Nav1.7 channel activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
PBS
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
LDH Cytotoxicity Assay
This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH cytotoxicity detection kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Include wells for a "maximum LDH release" control by adding lysis buffer to untreated cells about 30 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release from treated cells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).
-
Signaling Pathways and Workflows
Diagrams
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Nav1.7 signaling pathway in a nociceptive neuron.
Caption: Troubleshooting logic for this compound cell-based assays.
References
- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Nav1.7-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel is a key mediator of action potential propagation in nociceptive (pain-sensing) neurons and is a well-validated target for pain therapeutics.[1][2] this compound is designed to block the influx of sodium ions through the channel pore, thereby reducing neuronal excitability and pain signaling.[3] The development of potent and subtype-selective inhibitors of Nav1.7 is a crucial goal for creating effective analgesics with minimal side effects.[2]
Q2: What are the potential off-target effects of this compound?
Due to the high structural homology among the nine subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9), a primary concern with Nav1.7 inhibitors is the potential for off-target effects on other Nav channel isoforms.[4][5] These off-target effects can lead to various undesirable side effects, including:
-
Cardiotoxicity: Inhibition of Nav1.5, the cardiac sodium channel, can lead to arrhythmias.[2][3]
-
Central Nervous System (CNS) Effects: Off-target activity on Nav1.1, Nav1.2, and Nav1.3, which are highly expressed in the CNS, can cause seizures, ataxia, or other neurological deficits.[5][6]
-
Motor Impairment: Inhibition of Nav1.4 (skeletal muscle) and Nav1.6 (nodes of Ranvier in myelinated neurons) can result in muscle weakness and motor coordination problems.[2][3][7]
Q3: How can I assess the selectivity of my batch of this compound?
It is critical to determine the selectivity profile of this compound before conducting extensive experiments. This can be achieved by performing a selectivity panel screen against other Nav channel subtypes. The most common method for this is whole-cell patch-clamp electrophysiology on cell lines stably expressing each human Nav channel subtype.[1][8][9] The half-maximal inhibitory concentration (IC50) should be determined for each subtype to quantify the selectivity.
Troubleshooting Guide: Preventing Off-Target Effects
Issue: Observing unexpected cellular toxicity or physiological effects in my experiments.
This could be due to off-target inhibition of other essential sodium channels. Here’s a systematic approach to troubleshoot and mitigate these effects.
Step 1: Confirm On-Target Potency and Selectivity
Before extensive use, it is crucial to validate the potency and selectivity of your specific lot of this compound.
Experimental Protocol: Electrophysiological Selectivity Profiling
-
Objective: To determine the IC50 values of this compound against a panel of human voltage-gated sodium channels (Nav1.1–Nav1.8).
-
Methodology:
-
Cell Culture: Use HEK293 or CHO cell lines stably expressing individual human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8).
-
Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch, IonWorks) or a manual setup.[8][9]
-
Voltage Protocol: Elicit sodium currents by applying a depolarizing voltage step from a holding potential. For example, a 15-ms step to 0 mV from a holding potential of -90 mV every 10 seconds.[2] To assess state-dependent block, which is common for many Nav1.7 inhibitors, use different holding potentials (e.g., -120 mV for resting state and -80 mV for a partially inactivated state).[10]
-
Compound Application: Apply increasing concentrations of this compound to determine a dose-response curve.
-
Data Analysis: Calculate the IC50 value for each channel subtype by fitting the dose-response data to the Hill equation.[1]
-
Data Presentation: Selectivity Profile of a Hypothetical Nav1.7 Inhibitor
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Primary Tissue Expression | Potential Off-Target Effect |
| Nav1.7 | 10 | 1 | Peripheral Nervous System (DRG) | On-Target (Analgesia) |
| Nav1.1 | 5000 | 500 | Central Nervous System | CNS side effects |
| Nav1.2 | 800 | 80 | Central Nervous System | CNS side effects[2] |
| Nav1.3 | >10000 | >1000 | Central Nervous System | CNS side effects |
| Nav1.4 | >10000 | >1000 | Skeletal Muscle | Motor impairment |
| Nav1.5 | 3000 | 300 | Cardiac Muscle | Cardiotoxicity[2] |
| Nav1.6 | 200 | 20 | Central & Peripheral Nervous System | Ataxia, motor deficits[2] |
| Nav1.8 | >10000 | >1000 | Peripheral Nervous System (DRG) | - |
A higher fold selectivity indicates a lower probability of off-target effects at therapeutic concentrations.
Step 2: Optimize Experimental Concentration
Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing engagement of off-target channels.
Workflow for Determining Optimal Concentration
Caption: Workflow for selecting an optimal experimental concentration of this compound.
Step 3: Utilize Appropriate Control Experiments
Incorporating the right controls is essential to attribute the observed effects specifically to Nav1.7 inhibition.
Experimental Design Considerations
-
Positive Control: Use a well-characterized, highly selective Nav1.7 inhibitor (e.g., a specific peptide toxin like ProTx-II) to confirm that the observed phenotype is indeed mediated by Nav1.7 blockade.[1][11]
-
Negative Control: Employ a structurally related but inactive molecule, if available, to control for non-specific effects of the chemical scaffold.
-
Genetic Knockdown/Knockout: If possible, use cells or animal models with reduced or absent Nav1.7 expression (e.g., via siRNA, shRNA, or CRISPR) to validate that the effect of this compound is absent in the absence of its target.[12]
Step 4: Consider State-Dependent Inhibition
Many Nav1.7 inhibitors exhibit state-dependent binding, preferentially inhibiting the channel in its inactivated state.[4][10][13] Neurons in pathological pain states are often more depolarized and fire at higher frequencies, leading to a greater proportion of channels in the inactivated state.[4]
Signaling Pathway: State-Dependent Block of Nav1.7
Caption: Preferential binding of a state-dependent inhibitor to the inactivated state of Nav1.7.
This property can be exploited to enhance selectivity. By designing experiments that favor the inactivated state in the target cells (e.g., nociceptors), you may be able to use lower concentrations of this compound that are less likely to affect off-target channels in tissues where neurons are less active.
By following these guidelines, researchers can more confidently attribute their experimental findings to the specific inhibition of Nav1.7 and avoid misinterpretation of data arising from off-target effects.
References
- 1. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 2. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteoarthritis-dependent changes in antinociceptive action of Nav1.7 and Nav1.8 sodium channel blockers: An in vivo electrophysiological study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aNav1.7-IN-2 and other selective Nav1.7 inhibitors. The focus is on assessing potential toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is athis compound and what is its primary mechanism of action?
A1: athis compound is a small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1][2] By selectively blocking this channel, athis compound and similar inhibitors aim to produce analgesia.[1]
Q2: What are the primary toxicity concerns associated with selective Nav1.7 inhibitors?
A2: The main toxicity concerns for this class of compounds are:
-
Off-target effects: Inhibition of other sodium channel isoforms is a significant safety liability.[1] For instance, blockade of Nav1.5 can lead to cardiotoxicity, while effects on Nav1.6 may cause motor neuron impairment.[2][3]
-
On-target autonomic dysfunction: Nav1.7 is also expressed in autonomic afferent and sympathetic efferent fibers.[4] Inhibition of Nav1.7 can potentially lead to cardiovascular adverse events, such as changes in heart rate variability.[4]
-
General cytotoxicity: Like any small molecule, athis compound could induce cell death at certain concentrations through mechanisms independent of sodium channel blockade.
Q3: Which primary cell cultures are most relevant for assessing the toxicity of athis compound?
A3: The choice of primary cell cultures should align with the potential toxicity profile:
-
Primary Dorsal Root Ganglion (DRG) Neurons: These are the primary target cells for Nav1.7 inhibitors and are essential for assessing on-target effects and neurotoxicity.[1]
-
Primary Cortical or Hippocampal Neurons: These can be used to evaluate potential central nervous system (CNS) side effects if the compound has any brain penetrance.
-
Primary Cardiomyocytes (e.g., human iPSC-derived): These are critical for assessing cardiotoxicity due to potential off-target effects on Nav1.5.[5][6]
-
Primary Skeletal Muscle Cells: Useful for evaluating off-target effects on Nav1.4, which could lead to muscle weakness.[1]
Q4: What are the key parameters to measure in a neurotoxicity assessment?
A4: Key parameters for neurotoxicity assessment include:
-
Cell Viability: To determine the concentration at which the compound becomes cytotoxic.[7]
-
Neurite Outgrowth: Inhibition of neurite outgrowth can indicate developmental neurotoxicity or neuronal damage.[1][2][3][4][8]
-
Apoptosis and Necrosis: To understand the mechanism of cell death.
-
Electrophysiological Function: Using techniques like patch-clamp or microelectrode arrays (MEAs) to assess changes in neuronal excitability and network function.[9]
Q5: How can I assess the cardiotoxic potential of athis compound?
A5: Cardiotoxicity can be evaluated in primary cardiomyocytes by measuring:
-
Beating Rate and Rhythm: Changes in the spontaneous beating of cardiomyocytes can indicate functional cardiotoxicity.
-
Action Potential Duration: Prolongation of the action potential can be a marker for proarrhythmic risk.[5]
-
Cell Viability: To assess for direct cytotoxic effects on heart cells.
-
Impedance-based assays: To monitor changes in cell morphology and viability over time.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the toxicity assessment of athis compound in primary cell cultures.
Problem 1: High variability in cell viability assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before plating and use a consistent plating volume and technique. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity. |
| Solvent (e.g., DMSO) toxicity | Keep the final DMSO concentration consistent across all wells and below 0.5% (v/v).[9] Run a vehicle control with the highest concentration of DMSO used. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, consider using a lower concentration or a different solvent system. |
Problem 2: No significant toxicity observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Incorrect concentration range | Perform a wider dose-response curve, from nanomolar to high micromolar ranges, to identify the toxic threshold. |
| Short incubation time | Increase the duration of compound exposure (e.g., from 24h to 48h or 72h) to detect delayed toxicity. |
| Insensitive assay | Use a more sensitive viability assay. For example, an ATP-based assay may be more sensitive than an MTT assay for certain cell types. |
| Compound degradation | Ensure the compound is stored correctly and is not degraded. Prepare fresh stock solutions for each experiment. |
Problem 3: Difficulty in interpreting neurite outgrowth assay results.
| Possible Cause | Suggested Solution |
| Poor neuronal morphology | Optimize cell culture conditions, including coating substrate (e.g., poly-D-lysine, laminin), seeding density, and media composition. |
| Subjective analysis | Use automated high-content imaging and analysis software to quantify neurite length, branching, and number of neurites per cell.[3] |
| Cytotoxicity confounding results | Always run a concurrent cell viability assay. A decrease in neurite outgrowth may be a secondary effect of cytotoxicity.[4] |
Experimental Protocols
General Cytotoxicity Assessment (MTT Assay)
-
Cell Plating: Seed primary neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the recommended time.
-
Compound Treatment: Prepare serial dilutions of athis compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Neurite Outgrowth Assay
-
Cell Plating: Plate primary neurons on a laminin-coated 96- or 384-well plate.[2]
-
Compound Treatment: After allowing the neurons to attach (e.g., 1 hour), treat them with a range of concentrations of athis compound.[2] Include a positive control for neurite inhibition (e.g., nocodazole) and a vehicle control.[2]
-
Incubation: Incubate for 72 hours to allow for neurite extension.[2]
-
Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branches, and number of primary neurites.[3]
Quantitative Data Summary
The following table summarizes representative IC50 values for a selective Nav1.7 inhibitor, ProTx-II, to provide context for the expected on-target and off-target potency. Data for athis compound should be determined experimentally.
| Target | ProTx-II IC50 (nM) | Potential Toxicological Implication |
| Nav1.7 | 0.3[10] | On-target effect (analgesia) |
| Other Nav Subtypes | 30 - 150[10] | Off-target effects (e.g., cardiotoxicity, neurotoxicity) |
Visualizations
Signaling Pathways and Potential for Off-Target Effects
Caption: Potential on-target and off-target effects of athis compound.
Experimental Workflow for Toxicity Assessment
Caption: A stepwise workflow for assessing the toxicity of athis compound.
Troubleshooting Logic for High Variability in Viability Assays
Caption: A troubleshooting guide for high variability in cell viability assays.
References
- 1. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) [mdpi.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 9. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 10. academic.oup.com [academic.oup.com]
Welcome to the technical support center for Nav1.7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and efficacy of your experiments.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues that may lead to the degradation of this compound during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Improper storage of stock solutions; repeated freeze-thaw cycles; exposure to light. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store all solutions protected from light. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound in the chosen experimental buffer. | This compound is soluble in DMSO. For aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that affects the biological system (typically <0.5%). Consider using a vehicle control with the same DMSO concentration. |
| Inconsistent experimental results. | Degradation of the compound due to incompatible reagents in the experimental buffer. | Avoid strongly acidic or basic conditions. The stability of many small molecules is pH-dependent. Maintain a physiological pH range (6.8-7.4) in your experimental buffers. Be cautious of reactive species in your media that could interact with the compound. |
| Reduced potency in cell-based assays. | Adsorption of the compound to plasticware; degradation by cellular enzymes. | Use low-protein-binding plasticware for storing and handling this compound solutions. When possible, perform experiments at 4°C to reduce metabolic degradation, or include metabolic inhibitors if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintaining the stability of this compound. Here are the recommended guidelines based on information from suppliers[1]:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. This compound is soluble in DMSO at concentrations up to 50 mg/mL (122.72 mM)[1]. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It is advisable to use ultrasound to aid dissolution[1]. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C or -20°C, protected from light[1].
Q3: Can I store working solutions of this compound in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. Small molecule inhibitors can be less stable in aqueous solutions and are more prone to degradation. Prepare fresh working dilutions from your DMSO stock solution for each experiment on the day of use.
Q4: Is this compound sensitive to light?
Q5: What are the signs of this compound degradation?
A5: Degradation can manifest as a loss of inhibitory activity, leading to inconsistent or unexpected experimental results. You may also observe a change in the color or clarity of your stock solution, or the formation of precipitates. If you suspect degradation, it is best to discard the solution and prepare a fresh one from a new powder stock.
Experimental Protocols
Below are detailed methodologies for key experiments involving the Nav1.7 channel, which can be adapted for use with this compound.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on Nav1.7 channel currents in a controlled in vitro system.
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., 300 µg/mL Hygromycin B)[2].
-
Plate cells onto poly-L-lysine-coated glass coverslips 24-48 hours before recording.
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1.1 EGTA, adjusted to pH 7.3 with CsOH[2].
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
Recording Procedure:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 1.5-4 MΩ.
-
Hold the cell membrane potential at -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cells with the external solution containing the desired concentration of this compound (with the appropriate DMSO vehicle control).
-
Record the currents after the compound has reached a steady-state effect.
-
Analyze the data to determine the IC₅₀ of this compound.
Visualizations
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of the Nav1.7 sodium channel in the pain signaling pathway, from the peripheral sensory neuron to the spinal cord.
Caption: Role of Nav1.7 in the nociceptive signaling cascade.
Experimental Workflow for Assessing this compound Stability and Activity
This workflow outlines the key steps for evaluating the stability and inhibitory activity of this compound in a typical cell-based assay.
Caption: Workflow for evaluating this compound in cell-based assays.
Logical Relationship of Factors Affecting this compound Stability
This diagram illustrates the key factors that can influence the stability of this compound in an experimental setting and their interrelationships.
Caption: Factors influencing the stability of this compound.
References
Welcome to the technical support center for Nav1.7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability of this compound's effects observed in different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound in our HEK293 and CHO cell lines. What could be the reason for this discrepancy?
A1: Variability in IC50 values for Nav1.7 inhibitors across different cell lines is a common observation. Several factors can contribute to this:
-
Expression Levels of Nav1.7: The density of Nav1.7 channels on the cell membrane can influence the apparent potency of an inhibitor. Differences in transfection efficiency and stable cell line generation can lead to varying channel expression levels between HEK293 and CHO cells.
-
Presence of β-subunits: Voltage-gated sodium channels are composed of a pore-forming α-subunit (Nav1.7 in this case) and auxiliary β-subunits (β1-β4). These β-subunits can modulate the channel's biophysical properties and its sensitivity to inhibitors. HEK293 and CHO cells may endogenously express different profiles of β-subunits, or these may not be co-transfected with the α-subunit, leading to altered pharmacology.
-
Post-Translational Modifications: Different cell lines have distinct machinery for post-translational modifications like phosphorylation and glycosylation. These modifications can alter the conformation and function of the Nav1.7 channel, thereby affecting inhibitor binding. For instance, phosphorylation by kinases in the MAPK signaling pathway can modulate Nav1.7 activity.
-
Presence of Interacting Proteins: The Nav1.7 channel is part of a larger protein complex. Interacting proteins, such as Collapsin Response Mediator Protein 2 (CRMP2), can regulate channel trafficking and function. The expression levels of these interacting partners can differ between cell lines, impacting the inhibitor's effect.
Q2: How does the state-dependence of this compound affect its potency?
A2: Many Nav1.7 inhibitors exhibit state-dependent binding, meaning they have a higher affinity for certain conformational states of the channel (resting, open, or inactivated). For example, some inhibitors preferentially bind to the inactivated state. The voltage protocol used in your electrophysiology experiments will determine the proportion of channels in each state, thus influencing the measured IC50. It is crucial to use consistent voltage protocols when comparing results across different experiments or cell lines.
Q3: Which cell line is most appropriate for studying Nav1.7 and its inhibitors?
A3: The choice of cell line depends on the specific research question:
-
HEK293 and CHO cells are commonly used for heterologous expression of Nav1.7. They are easy to culture and transfect, providing a simplified system to study the direct interaction of an inhibitor with the channel. However, they may lack the native cellular environment and interacting proteins found in neurons.
-
Neuronal cell lines (e.g., SH-SY5Y, ND7/23) endogenously express Nav channels and may provide a more physiologically relevant context. However, they can express multiple Nav channel subtypes, which can complicate the interpretation of results for non-selective inhibitors.
-
Primary Dorsal Root Ganglion (DRG) neurons are considered the gold standard as they are the primary cells expressing Nav1.7 in the context of pain. However, they are more challenging to culture and exhibit greater heterogeneity.
Q4: Can the splice variant of Nav1.7 expressed in our cells affect the results?
A4: Yes, different splice variants of Nav1.7 exist and may exhibit subtle differences in their biophysical properties and pharmacology. It is important to know which specific splice variant is being expressed in your cell line to ensure consistency and accurate interpretation of your data.
Troubleshooting Guide
Issue: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to genetic drift and altered protein expression. |
| Variable Cell Health and Density | Ensure consistent cell seeding density and monitor cell health. Only use healthy, confluent monolayers for your assays. |
| Inconsistent Voltage Protocol (Electrophysiology) | Strictly adhere to the same voltage protocol for all experiments to ensure a consistent distribution of channel states. |
| Inconsistent Dye Loading or Incubation Times (Fluorescence Assays) | Standardize dye loading procedures, including incubation time and temperature, to ensure consistent dye uptake and signal. |
| Compound Stability and Dilution Errors | Prepare fresh stock solutions of this compound regularly and perform serial dilutions accurately. Verify the final concentration of the compound. |
Issue: No or weak response to this compound.
| Potential Cause | Troubleshooting Steps |
| Low Nav1.7 Expression | Verify Nav1.7 expression levels using Western blot or qPCR. If using a stable cell line, consider re-selecting for high-expressing clones. For transient transfections, optimize the transfection protocol. |
| Incorrect Channel State | If this compound is a state-dependent inhibitor, ensure your assay protocol promotes the channel state to which it preferentially binds. For example, for an inactivated-state blocker, use a depolarized holding potential. |
| Compound Degradation | Check the storage conditions and age of your this compound stock. Consider purchasing a fresh batch. |
| Assay Sensitivity | For fluorescence assays, ensure the signal window is sufficient to detect inhibition. Optimize the concentration of the activating agent (e.g., veratridine). |
Quantitative Data
Table 1: Comparative IC50 Values of Nav1.7 Inhibitors in Different Cell Lines and Species
| Inhibitor | Cell Line/Species | Assay Type | IC50 | Reference |
| This compound | Not specified | Not specified | 80 nM | [1] |
| PF-05089771 | Human Nav1.7 (HEK293) | Electrophysiology | 11 nM | [2][3][4] |
| Mouse Nav1.7 | Electrophysiology | 8 nM | [2][4] | |
| Rat Nav1.7 | Electrophysiology | 171 nM | [2][4] | |
| GX-936 | Human Nav1.7 (N1742K mutant in HEK293) | Fluorescence Assay | 40 nM | [5] |
| CNV1014802 | CHO cells expressing Nav1.7 | Electrophysiology (inactivated state) | 1.77 µM | [4] |
| CHO cells expressing Nav1.7 | Electrophysiology (resting state) | 71.66 µM | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the voltage protocol used in electrophysiology or the specific reagents in fluorescence assays.
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording Nav1.7 currents from transiently or stably transfected HEK293 cells.
1. Cell Preparation:
-
Plate HEK293 cells expressing human Nav1.7 onto glass coverslips in a 35 mm dish.
-
Allow cells to adhere and grow to 50-70% confluency.
-
For transient transfections, record 24-48 hours post-transfection.
2. Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
4. Voltage-Clamp Protocol for IC50 Determination:
-
Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms) can be applied to accumulate channels in the inactivated state before the test pulse.
-
Apply a series of depolarizing test pulses (e.g., to 0 mV for 20 ms) to elicit Nav1.7 currents.
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Wash out the compound to observe reversibility.
-
Analyze the data by plotting the normalized current as a function of drug concentration and fitting with the Hill equation to determine the IC50.
Detailed Methodology for Fluorescence-Based Membrane Potential Assay (FLIPR)
This protocol provides a general guideline for a no-wash, fluorescence-based membrane potential assay using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
1. Cell Plating:
-
Seed HEK293 cells stably expressing Nav1.7 in a 96-well or 384-well black-walled, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C and 5% CO2.
2. Dye Loading:
-
Prepare the membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the cell plate from the incubator and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, as recommended by the kit.
3. Compound Plate Preparation:
-
Prepare a serial dilution of this compound in the assay buffer in a separate compound plate. Include appropriate controls (vehicle and a known inhibitor).
4. FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for reading fluorescence changes over time.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, add a Nav1.7 channel activator (e.g., veratridine) to all wells to stimulate a change in membrane potential.
-
Continue recording the fluorescence for a few minutes to capture the full response.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Workflow for Electrophysiology Experiments.
Caption: Workflow for FLIPR Membrane Potential Assay.
Caption: Key Signaling Pathways Modulating Nav1.7 Function.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. GX-936 (PF-05196233) | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using fluorescence-based assays to screen for inhibitors of the Nav1.7 voltage-gated sodium channel, such as Nav1.7-IN-2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the general experimental process for a typical fluorescence-based Nav1.7 inhibition assay.
Caption: Nav1.7 channel activation pathway and mechanism of inhibition.
Caption: General experimental workflow for a Nav1.7 fluorescence assay.
Troubleshooting FAQs
This section addresses common issues encountered during Nav1.7 fluorescence assays, helping you diagnose and solve problems to improve your signal-to-noise ratio and data quality.
Q1: Why is my background fluorescence high, leading to a poor signal-to-noise ratio?
A1: High background fluorescence is a common issue that can mask the specific signal from your assay. Several factors can contribute to this:
-
Assay Media: Standard cell culture media often contain components like phenol red and fetal bovine serum (FBS) that are inherently fluorescent (autofluorescent).[1]
-
Solution: Perform the final measurement step in a phenol red-free saline buffer (e.g., DPBS with calcium and magnesium). If media must be used, switch to a formulation designed for fluorescence microscopy, such as FluoroBrite.[2]
-
-
Microplate Choice: The color and material of your microplate are critical. Using the wrong type of plate can dramatically increase background and well-to-well crosstalk.[3]
-
Cell Autofluorescence: Cells themselves can produce background fluorescence.[4]
-
Solution: Ensure you include "cells + dye only" (no agonist) wells as a background control to determine the baseline fluorescence.
-
-
Compound Interference: The test compound itself may be fluorescent at the assay wavelengths.
-
Solution: Run a control plate with the compound in buffer without cells or dye to check for intrinsic fluorescence.
-
Q2: Why is my signal intensity weak or absent, even in the positive control wells?
A2: A weak signal can make it difficult to distinguish real inhibition from background noise. Consider the following causes:
-
Suboptimal Cell Health or Density: Unhealthy or sparse cells will not produce a robust signal.[5] Overcrowding should also be avoided.
-
Incorrect Reader Settings: The microplate reader's settings must be optimized for your specific assay.
-
Solution 1 (Focal Height): For adherent cells, the signal is emitted from the bottom of the well. Adjust the reader's focal height to this layer to maximize signal detection and reduce background from the media above.[1][3]
-
Solution 2 (Gain): The gain setting amplifies the detected signal. If it's too low, the signal may be indistinguishable from noise. If it's too high, the detector can become saturated. Adjust the gain using a positive control well (agonist only) to place the signal in the upper range of the detector's linear dynamic range without saturating it.[1][7]
-
-
Insufficient Agonist Concentration: The channel activator (e.g., veratridine) must be at a concentration sufficient to cause a robust depolarization.
-
Solution: Perform a dose-response curve for the agonist to determine the optimal concentration, typically the EC80 (the concentration that produces 80% of the maximal response). For veratridine, the EC80 is often around 30-33 µM.[6]
-
Q3: My results are highly variable between wells and plates. What is the cause?
A3: High variability compromises the reliability and reproducibility of your data.
-
Uneven Cell Distribution: If cells are not evenly distributed across the well bottom, measurements can vary depending on where the reader takes its measurement.
-
Solution: Ensure proper mixing during cell plating. If your plate reader supports it, use a well-scanning feature (e.g., orbital or spiral scan) to average the signal from multiple points across the well, correcting for heterogeneous signal distribution.[1]
-
-
Pipetting Inaccuracy: Small volume errors, especially with potent compounds or agonists, can lead to significant variability.
-
Solution: Ensure pipettes are properly calibrated. When adding reagents, dispense gently onto the side of the well to avoid dislodging cells.[2]
-
-
Insufficient Reader Flashes: A low number of excitation flashes per well can increase variability, especially with low-concentration samples.[1]
-
Solution: Increase the number of flashes per well in the reader settings. This averages out random fluctuations and provides a more stable reading.[1]
-
-
Edge Effects: Wells on the edge of the microplate can experience different temperature and evaporation rates, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with buffer or media to create a humidity barrier.
-
Data and Parameters
The following tables provide typical parameters and concentrations for setting up and optimizing a Nav1.7 fluorescence assay using a membrane potential dye.
Table 1: Recommended Assay Components & Settings
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 stably expressing hNav1.7 | Provides a consistent and robust system for channel expression. |
| Microplate Type | 384-well, black-wall, clear-bottom | Minimizes background fluorescence and crosstalk, suitable for bottom-reading instruments.[1] |
| Assay Buffer | Phenol red-free buffer (e.g., HBSS or DPBS) | Reduces background autofluorescence from standard culture media.[1] |
| Reader Mode | Bottom-reading fluorescence | Measures signal directly from the adherent cell layer, improving signal-to-noise.[3] |
| Gain Setting | Adjust to 70-90% of max signal using positive control | Optimizes dynamic range without saturating the detector.[7] |
| Focal Height | Adjust to the bottom of the well | Maximizes signal collection from the cell monolayer.[1] |
Table 2: Typical Reagent Concentrations
| Reagent | Role | Typical Concentration Range | IC50 / EC50 Value |
| HEK293-Nav1.7 Cells | Biological System | 5,000 - 12,500 cells/well (384-well) | N/A |
| Veratridine | Channel Agonist | 30 - 100 µM | EC50: ~8 µM[8] |
| Tetrodotoxin (TTX) | Positive Control Inhibitor | 1 nM - 1 µM | IC50: ~18-34 nM[9][10] |
| DMSO | Negative Control (Vehicle) | 0.1% - 0.5% | N/A |
Experimental Protocol
This section provides a generalized protocol for a Nav1.7 inhibitor screening assay in a 384-well format using a fluorescence plate reader (e.g., FLIPR).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture medium (consider FluoroBrite for reduced background).
-
Assay Buffer (e.g., DPBS with Ca2+/Mg2+).
-
Fluorescent Membrane Potential Dye Kit.
-
Test compounds (e.g., this compound) and control compounds (Tetrodotoxin, Veratridine).
-
384-well black-wall, clear-bottom, cell-culture treated microplates.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend healthy, sub-confluent cells in culture medium.
-
Plate cells into the 384-well microplate at a pre-optimized density (e.g., 10,000 cells in 25 µL per well).[6]
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the appropriate assay buffer.
-
Without removing the culture media, add an equal volume of the dye solution (e.g., 25 µL) to each well.
-
Incubate the plate for 30-60 minutes at 37°C.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of your test and control compounds in assay buffer.
-
Add a small volume (e.g., 12.5 µL) of the compound solutions to the appropriate wells. Include vehicle-only (DMSO) wells for negative controls.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes).[6]
-
-
Fluorescence Measurement:
-
Prepare the agonist (e.g., veratridine) solution in a separate source plate at a concentration that will yield the desired final concentration (e.g., EC80) after addition.
-
Place both the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument parameters (e.g., excitation/emission wavelengths, focal height, gain).
-
Initiate the reading sequence:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the agonist solution from the source plate to the cell plate.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the full depolarization response.[11]
-
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is calculated for each well.
-
Normalize the data: Set the average of the negative control (DMSO + agonist) wells as 0% inhibition and the average of the positive control (e.g., high concentration TTX + agonist) wells as 100% inhibition.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. biotium.com [biotium.com]
- 5. biocompare.com [biocompare.com]
- 6. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Validation & Comparative
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling pathways. Its preferential expression in peripheral sensory neurons has made it a prime target for the development of novel analgesics. Gain-of-function mutations in Nav1.7 are linked to inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain, highlighting its significance.[1][2] This guide provides a comparative analysis of the efficacy of Nav1.7-IN-2 against other notable Nav1.7 inhibitors, supported by experimental data to aid researchers and drug development professionals in their pursuit of effective pain therapeutics.
Quantitative Efficacy and Selectivity
The following table summarizes the in vitro efficacy (IC50) and selectivity of this compound compared to other well-characterized Nav1.7 inhibitors. The IC50 values represent the concentration of the inhibitor required to block 50% of the Nav1.7 channel activity, a key metric for potency.
| Inhibitor | Type | Nav1.7 IC50 | Selectivity Profile | Key Findings |
| This compound | Small Molecule | 80 nM[3] | Data on selectivity against other Nav subtypes is limited in the public domain. | A voltage-gated sodium channel inhibitor with a focus on Nav1.7. |
| PF-05089771 | Small Molecule | 11 nM (human)[4][5][6][7][8] | Over 1000-fold selective over Nav1.5 and Nav1.8.[4][5] Exhibits a range of selectivity over other tetrodotoxin-sensitive (TTX-S) channels.[4] | A potent, state-dependent, and orally active arylsulfonamide inhibitor.[4] Has shown efficacy in a mouse model of capsaicin-induced neurogenic flare.[5] |
| CNV1014802 (Lacosamide) | Small Molecule | State-dependent: 1.77 µM (at -70 mV holding potential), 71.66 µM (at -120 mV holding potential)[9] | Also acts on Nav1.3 and Nav1.8. | An anti-convulsant drug that enhances slow inactivation of Nav1.7.[9] Has shown clinical efficacy in reducing pain in patients with Nav1.7 mutation-related small fiber neuropathy.[10] |
| µ-SLPTX-Ssm6a | Peptide Toxin | ~25 nM[11][12][13] | Over 150-fold selective for Nav1.7 over other human Nav subtypes, except for Nav1.2 (32-fold selectivity).[11][12] Some reports question its Nav1.7 inhibitory effect.[14][15] | A peptide isolated from centipede venom.[11][12][15] Demonstrated analgesic efficacy exceeding morphine in some rodent pain models.[11][12] |
| Other Noteworthy Inhibitors | ||||
| GDC-0310 | Small Molecule | 0.6 nM | Acyl-sulfonamide inhibitor with high selectivity. | |
| DS-1971a | Small Molecule | 22.8 nM (human) | Orally active sulfonamide inhibitor with demonstrated efficacy in animal models of neuropathic pain.[16] | |
| XEN907 | Small Molecule | 3 nM | Potent spirooxindole blocker. |
Experimental Methodologies
The determination of IC50 values and selectivity profiles for Nav1.7 inhibitors predominantly relies on electrophysiological techniques, specifically the whole-cell voltage-clamp method.
Key Experimental Protocol: Whole-Cell Voltage-Clamp Assay
This technique allows for the direct measurement of ionic currents through the Nav1.7 channels expressed in a heterologous system, typically mammalian cell lines like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, which are stably transfected with the human SCN9A gene.
General Procedure:
-
Cell Culture and Transfection: HEK293 or CHO cells are cultured and transiently or stably transfected with the plasmid DNA encoding the human Nav1.7 alpha subunit. Co-transfection with beta subunits (e.g., β1) is often performed to ensure proper channel function and mimic the native environment.[17]
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains a high concentration of a salt like CsF or CsCl to block potassium channels, along with EGTA to chelate calcium, and HEPES to buffer the pH.
-
Bath Solution (Extracellular): Contains physiological concentrations of salts, including NaCl, KCl, CaCl2, MgCl2, and buffered with HEPES. Tetrodotoxin (TTX) can be used to isolate TTX-resistant currents if necessary.
-
Voltage Protocol: Cells are voltage-clamped at a holding potential (e.g., -100 mV or -120 mV).[17] To elicit Nav1.7 currents, a series of depolarizing voltage steps are applied (e.g., to 0 mV or -10 mV).[18]
-
Inhibitor Application: The inhibitor is perfused into the bath solution at various concentrations.
-
-
Data Analysis: The peak inward sodium current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
State-Dependence Assessment: To investigate if an inhibitor preferentially binds to a specific channel state (resting, open, or inactivated), the voltage protocol is modified. For example, to assess the effect on the inactivated state, the holding potential is set to a more depolarized level (e.g., -70 mV) to increase the proportion of inactivated channels.[9]
Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of a Nav1.7 inhibitor.
Nav1.7 Signaling Pathway
Nav1.7 channels act as key regulators of neuronal excitability. They are characterized by their ability to amplify small, subthreshold depolarizations in sensory neurons, bringing the membrane potential to the threshold required to fire an action potential.[2]
The signaling cascade initiated by Nav1.7 activity is complex and not fully elucidated. However, recent research has shed light on some downstream effectors. The influx of Na+ through Nav1.7 channels can influence intracellular signaling pathways. For instance, loss of Nav1.7 function has been linked to an upregulation of the endogenous opioid system through the transcription factor Nfat5 and the precursor peptide proenkephalin (Penk).[19] This suggests a potential interplay between Nav1.7 activity and endogenous pain relief mechanisms.
Furthermore, the trafficking and localization of Nav1.7 channels to the cell membrane are regulated by interacting proteins such as the collapsin response mediator protein 2 (CRMP2).[20][21] This interaction presents an alternative therapeutic strategy to directly blocking the channel pore.
Caption: Simplified Nav1.7 signaling pathway in pain perception.
Conclusion
The development of selective Nav1.7 inhibitors remains a promising avenue for the treatment of chronic pain. While this compound shows moderate potency, other compounds like PF-05089771 and certain peptide toxins exhibit higher in vitro efficacy. The clinical success of lacosamide in a specific patient population highlights the potential of state-dependent inhibitors. The ultimate clinical utility of any Nav1.7 inhibitor will depend on a combination of factors including potency, selectivity, pharmacokinetic properties, and the ability to engage the target in a clinically meaningful way. The discrepancies observed between preclinical and clinical trial outcomes for some Nav1.7 inhibitors underscore the complexity of translating in vitro efficacy to in vivo analgesia and the need for improved translational models.[22] Future research focusing on the intricate signaling network of Nav1.7 and the development of novel therapeutic strategies, such as targeting protein-protein interactions, may pave the way for more effective pain management.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 7. xcessbio.com [xcessbio.com]
- 8. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lacosamide in patients with Nav1.7 mutations-related small fibre neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a selective NaV1.7 inhibitor from centipede venom with analgesic efficacy exceeding morphine in rodent pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a selective NaV1.7 inhibitor from centipede venom with analgesic efficacy exceeding morphine in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. smartox-biotech.com [smartox-biotech.com]
- 15. Ssm6a - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective Nav1.7 inhibitor, aNav1.7-IN-2, and the non-selective sodium channel blocker, Tetrodotoxin (TTX), on sodium currents. The information presented is curated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two agents.
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key player in pain signaling. Consequently, selective inhibitors of Nav1.7 are being actively pursued as a promising new class of analgesics with potentially fewer side effects than non-selective sodium channel blockers.
This guide focuses on athis compound, a representative selective inhibitor of Nav1.7, and compares its activity with the well-characterized, non-selective pore blocker, Tetrodotoxin. TTX is a potent neurotoxin that has been instrumental in the pharmacological characterization of sodium channel subtypes. Understanding the differences in their mechanisms and selectivity is critical for the development of targeted pain therapeutics.
Mechanism of Action
athis compound is a potent and selective inhibitor of the Nav1.7 sodium channel. While specific data for a compound named "athis compound" is not publicly available, we will use ProTx-II as a representative example of a highly selective Nav1.7 peptide inhibitor for the purpose of this comparison. ProTx-II is a tarantula venom peptide that selectively binds to the voltage-sensing domain (VSD) of Nav1.7, specifically in domain II (VSD2). By binding to the S3-S4 loop in VSD2, ProTx-II traps the voltage sensor in its resting state, thereby inhibiting channel activation. This mechanism contrasts sharply with pore blockers like TTX.
Tetrodotoxin (TTX) physically occludes the outer pore of most voltage-gated sodium channels, thereby preventing the influx of sodium ions and blocking action potential propagation.[1][2][3] Its binding site is located at the selectivity filter in the outer vestibule of the channel.[1][2][3] TTX does not affect the gating machinery of the channel, meaning the voltage sensors can still move in response to changes in membrane potential, but ion conduction is blocked.[1]
Data Presentation: Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative selective Nav1.7 inhibitor (ProTx-II) and Tetrodotoxin against various human sodium channel subtypes. This data highlights the significant difference in selectivity between the two compounds.
| Sodium Channel Subtype | athis compound (ProTx-II) IC50 (nM) | Tetrodotoxin (TTX) IC50 (nM) |
| hNav1.1 | 30 - 150 | 4.1 |
| hNav1.2 | 30 - 150 | 14 |
| hNav1.3 | 30 - 150 | 5.3 |
| hNav1.4 | 30 - 150 | 7.6 |
| hNav1.5 | >3000 | 1000 (TTX-resistant) |
| hNav1.6 | 30 - 150 | 2.3 |
| hNav1.7 | 0.3 | 36 |
| hNav1.8 | Ineffective | >10,000 (TTX-resistant) |
| hNav1.9 | Ineffective | >10,000 (TTX-resistant) |
Note: IC50 values are compiled from various sources and may vary depending on the experimental conditions. ProTx-II demonstrates over 100-fold selectivity for Nav1.7 over other TTX-sensitive subtypes and is largely inactive against the TTX-resistant subtypes Nav1.5, Nav1.8, and Nav1.9.[3][4] In contrast, TTX potently blocks all TTX-sensitive subtypes in the low nanomolar range, with Nav1.7 being one of the sensitive channels.[5]
Experimental Protocols
The data presented in this guide is typically generated using whole-cell patch-clamp electrophysiology on recombinant human sodium channel subtypes expressed in heterologous systems, such as HEK293 cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of the compounds on sodium currents.
Cell Lines: Human embryonic kidney (HEK293) cells stably or transiently expressing the specific human Nav channel subtype (e.g., hNav1.7, hNav1.5, etc.).
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied. For example, a 50 ms step to -10 mV.
-
To determine the concentration-response relationship, increasing concentrations of the test compound (athis compound/ProTx-II or Tetrodotoxin) are perfused onto the cells, and the resulting inhibition of the peak sodium current is measured.
-
The IC50 is calculated by fitting the concentration-response data to a Hill equation.
Data Analysis: The peak inward sodium current in the presence of the compound is normalized to the control current (before compound application) to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of athis compound (represented by ProTx-II) and Tetrodotoxin on the Nav1.7 channel, as well as a typical experimental workflow for their evaluation.
References
- 1. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] The development of selective Nav1.7 inhibitors is a key strategy for creating novel analgesics with improved side-effect profiles compared to existing therapies.[3][4] A critical aspect of this development is ensuring high selectivity for Nav1.7 over other sodium channel subtypes and unrelated ion channels to minimize off-target effects.[4][5] This guide provides a comparative overview of the cross-reactivity of exemplary Nav1.7 inhibitors, supported by experimental data and detailed protocols.
Selectivity Profile of Nav1.7 Inhibitors
The selectivity of a Nav1.7 inhibitor is typically assessed by comparing its potency (e.g., IC50 value) against Nav1.7 with its potency against other Nav channel isoforms (Nav1.1-1.6, 1.8) and other ion channels known to be associated with adverse effects, such as the hERG channel. High selectivity is crucial, as off-target inhibition can lead to cardiac, motor, or central nervous system side effects.[5]
For instance, the arylsulfonamide Nav1.7 inhibitor, PF-05089771, has been shown to be highly selective for Nav1.7. The potency of PF-05089771 was assessed across a panel of heterologously expressed human Nav channel subtypes, demonstrating significantly higher potency for Nav1.7 compared to other isoforms.
Comparative Selectivity Data of PF-05089771
| Ion Channel | IC50 (μM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 0.011 | 1 |
| hNav1.1 | >30 | >2727 |
| hNav1.2 | >30 | >2727 |
| hNav1.3 | 12.3 | 1118 |
| hNav1.4 | >30 | >2727 |
| hNav1.5 | 10.8 | 982 |
| hNav1.6 | 0.74 | 67 |
| hNav1.8 | >30 | >2727 |
Data for PF-05089771 is derived from whole-cell patch-clamp experiments on heterologously expressed human Nav channels.
Experimental Protocols
The determination of ion channel cross-reactivity is primarily achieved through electrophysiological assays, most commonly the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Selectivity
Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated sodium channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.1, hNav1.2, etc.).
General Procedure:
-
Cell Culture: Stably transfected cells are cultured under standard conditions and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.
-
Voltage protocols are applied to elicit channel gating. For Nav channels, a typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.
-
-
Compound Application: The test compound is applied at various concentrations via the perfusion system. The effect of the compound on the peak sodium current is measured at each concentration.
-
Data Analysis:
-
The peak current amplitude in the presence of the compound is compared to the control current amplitude.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the data to a Hill equation.
-
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in assessing Nav1.7 inhibitor selectivity, the following diagrams illustrate the experimental workflow and the logical hierarchy of selectivity.
Caption: Experimental workflow for assessing ion channel cross-reactivity.
Caption: Selectivity profile of a hypothetical Nav1.7 inhibitor.
Caption: Simplified signaling pathway of Nav1.7 in pain perception.
References
- 1. investing.com [investing.com]
- 2. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors | Journal of Neuroscience [jneurosci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Validating the function of Nav1.7 in various experimental models is crucial for advancing our understanding of pain mechanisms and for the preclinical assessment of new therapeutic agents. This guide provides a comprehensive comparison of aNav1.7-IN-2, a potent Nav1.7 inhibitor, with other widely used tool compounds, Protoxin-II and PF-05089771. We present key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to aid researchers in selecting the most appropriate tool for their specific needs.
Introduction to Nav1.7 and the Role of Tool Compounds
The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Genetic studies in humans have solidified Nav1.7 as a critical player in pain perception. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.[2] This strong human genetic validation makes Nav1.7 an attractive therapeutic target for pain.
Tool compounds are essential for the pharmacological validation of drug targets. An ideal Nav1.7 tool compound should exhibit high potency and selectivity for Nav1.7 over other sodium channel subtypes to minimize off-target effects. Such compounds are invaluable for dissecting the physiological role of Nav1.7 in vitro and for assessing the analgesic potential of Nav1.7 inhibition in vivo.
Comparative Analysis of Nav1.7 Tool Compounds
This section provides a head-to-head comparison of athis compound with two other well-characterized Nav1.7 inhibitors: the peptide toxin Protoxin-II and the small molecule PF-05089771.
Compound Profiles
-
athis compound: A small molecule inhibitor of voltage-gated sodium channels, with a reported IC50 of 80 nM for Nav1.7.[3] Further details regarding its selectivity and mechanism are available in patent WO/2011103196 A1.[3]
-
Protoxin-II (ProTx-II): A 30-amino acid peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens. It is a potent and selective inhibitor of Nav1.7, acting as a gating modifier by binding to the voltage-sensor domain 2 (VSD-II) of the channel.[2][4]
-
PF-05089771: A potent and selective small molecule arylsulfonamide inhibitor of Nav1.7.[5][6] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel.[7]
Quantitative Performance Data
The following tables summarize the key quantitative data for each compound, allowing for a direct comparison of their potency and selectivity.
Table 1: Potency against Human Nav1.7
| Compound | IC50 (nM) | Source(s) |
| athis compound | 80 | [3] |
| Protoxin-II | 0.3 | [2][8] |
| PF-05089771 | 11 | [5][9] |
Table 2: Selectivity Profile against Other Human Nav Channels
| Compound | Nav1.1 (IC50, nM) | Nav1.2 (IC50, nM) | Nav1.3 (IC50, nM) | Nav1.4 (IC50, nM) | Nav1.5 (IC50, nM) | Nav1.6 (IC50, nM) | Nav1.8 (IC50, nM) | Source(s) |
| athis compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |
| Protoxin-II | ~30-150 | ~30-150 | ~30-150 | ~30-150 | ~30-150 | ~30-150 | ~30-150 | [8] |
| PF-05089771 | >10,000 | ~110 | >10,000 | >10,000 | >10,000 | Data not readily available | >10,000 | [5][9] |
Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the context of the data. The following diagrams, generated using the DOT language, illustrate the Nav1.7 signaling pathway, a typical experimental workflow for compound validation, and the logical relationship between Nav1.7 inhibition and analgesia.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments commonly used to characterize Nav1.7 inhibitors.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through Nav1.7 channels in response to voltage changes, providing a gold-standard assessment of compound potency and mechanism of action.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 (hNav1.7).
-
Recording Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Intracellular): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, Nav1.7 currents are elicited by a 50 ms depolarization to 0 mV every 30 seconds.
-
To assess use-dependent block, currents are elicited by a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV).
-
-
Data Analysis:
-
The peak inward current amplitude is measured before and after compound application.
-
The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Fluorescence-Based Membrane Potential Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay provides a higher-throughput method to assess compound activity by measuring changes in membrane potential.
-
Cell Lines: HEK293 cells stably expressing hNav1.7.
-
Assay Kit: FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Procedure:
-
Plate cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Load cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a compound plate with serial dilutions of the test compounds.
-
Use the FLIPR instrument to add the compound to the cells, followed by the addition of a Nav channel activator (e.g., veratridine).
-
Measure the change in fluorescence intensity, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
The response to the activator in the presence of the compound is compared to the control response.
-
IC50 values are calculated from the concentration-response curves.
-
Animal Models of Pain
In vivo models are essential for evaluating the analgesic efficacy of Nav1.7 inhibitors.
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):
-
Induce inflammation by injecting CFA into the plantar surface of the hind paw of a rodent.
-
Assess thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments) at baseline and at various time points after CFA injection.
-
Administer the test compound (e.g., via oral gavage or intravenous injection) and measure its effect on reversing the pain-like behaviors.
-
-
Neuropathic Pain Model (Spinal Nerve Ligation - SNL):
-
Surgically ligate the L5 spinal nerve in a rodent.
-
Assess the development of mechanical allodynia over several days post-surgery.
-
Administer the test compound and evaluate its ability to alleviate the established neuropathic pain.
-
Conclusion
The selection of an appropriate tool compound is a critical decision in the validation of Nav1.7 as a therapeutic target. This guide provides a comparative overview of athis compound, Protoxin-II, and PF-05089771, highlighting their respective potencies and selectivities. While Protoxin-II offers exceptional potency, its peptide nature may limit its utility in certain in vivo applications. PF-05089771 provides a well-characterized small molecule option with good selectivity. athis compound presents another potent small molecule alternative. The choice of compound will ultimately depend on the specific experimental question, the required selectivity profile, and the desired in vitro or in vivo application. The provided experimental protocols and diagrams serve as a valuable resource for researchers designing and executing studies to further elucidate the role of Nav1.7 in pain and to advance the development of novel analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A head-to-head evaluation of a small molecule inhibitor and a gene silencing approach for researchers in pain and neuronal excitability disorders.
In the landscape of pain research and the development of novel analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a critical target. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This genetic validation has spurred the development of various strategies to modulate Nav1.7 function. This guide provides a comparative analysis of two prominent research tools for targeting Nav1.7: the small molecule inhibitor Nav1.7-IN-2 and siRNA-mediated knockdown of Nav1.7 expression.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, and practical considerations to aid in the selection of the most appropriate tool for specific experimental needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of Nav1.7 |
| Mechanism of Action | Pharmacological inhibition of channel function (pore block) | Post-transcriptional gene silencing, leading to reduced protein expression |
| Target | Nav1.7 protein | SCN9A mRNA |
| Mode of Action | Reversible, concentration-dependent inhibition | Sustained reduction of protein levels |
| Temporal Control | Acute and reversible | Delayed onset, long-lasting effect |
| Specificity | Potential for off-target effects on other sodium channel subtypes | High sequence specificity, but potential for off-target gene silencing |
| Delivery | Direct application to cells or in vivo administration | Transfection (in vitro) or viral vector-mediated delivery (in vivo) |
| Typical Application | Acute functional studies, screening assays | Long-term loss-of-function studies, target validation |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of Nav1.7. It is important to note that direct comparative studies are limited, and data is synthesized from various sources.
Table 1: Efficacy and Potency
| Parameter | This compound | siRNA Knockdown of Nav1.7 |
| IC50 / Knockdown Efficiency | IC50: 80 nM | ~50% reduction in Nav1.7 transcripts in vitro and in vivo.[2] |
| Effect on Channel Function | Blocks ion conduction, reducing sodium current | Reduces the number of functional channels, leading to decreased overall sodium current |
| Functional Consequences | Inhibition of action potential firing | Reduced neuronal excitability |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | siRNA Knockdown of Nav1.7 |
| Selectivity | Data on selectivity against other Nav subtypes is not readily available for this compound. However, other Nav1.7 inhibitors show varying degrees of selectivity. For example, PF-05089771 is >1000-fold selective over Nav1.5 and Nav1.8. | High sequence-dependent specificity. However, off-target effects due to partial complementarity with other mRNAs are possible and can lead to unintended phenotypes.[3][4] |
| Known Off-Target Effects | Potential for inhibition of other sodium channel isoforms, which can lead to cardiovascular or neurological side effects. | Can induce a toxic phenotype in a target-independent fashion. The presence of specific motifs in the siRNA sequence can correlate with toxicity.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.
Nav1.7 Signaling in Nociception
This diagram illustrates the role of Nav1.7 in the pain signaling cascade within a nociceptive neuron.
Experimental Workflow: this compound Application
This diagram outlines the typical experimental workflow for studying the effects of this compound on neuronal activity.
Experimental Workflow: siRNA Knockdown of Nav1.7
This diagram illustrates the steps involved in siRNA-mediated knockdown of Nav1.7 and subsequent analysis.
Detailed Experimental Protocols
Electrophysiological Recording of Nav1.7 Currents with this compound
Objective: To measure the inhibitory effect of this compound on Nav1.7 currents in dorsal root ganglion (DRG) neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary culture of rat DRG neurons
-
External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare a dilution series of this compound in the external solution to achieve the desired final concentrations.
-
Culture DRG neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp recording from a DRG neuron.
-
Clamp the cell at a holding potential of -100 mV.
-
Record baseline Nav1.7 currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound for a sufficient time to allow for drug equilibration (e.g., 5-10 minutes).
-
Record Nav1.7 currents again using the same voltage protocol as in step 7.
-
To determine the IC50, repeat steps 8 and 9 with increasing concentrations of this compound.
-
Analyze the data by measuring the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.
Lentiviral-mediated shRNA Knockdown of Nav1.7 in DRG Neurons
Objective: To achieve stable knockdown of Nav1.7 expression in primary DRG neurons using a lentiviral vector expressing a short hairpin RNA (shRNA).
Materials:
-
pLKO.1-puro vector containing a validated shRNA sequence targeting rat SCN9A
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Primary culture of rat DRG neurons
-
Puromycin for selection (optional)
Procedure:
Part 1: Lentivirus Production
-
The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection.
-
On the day of transfection, co-transfect the HEK293T cells with the pLKO.1-shRNA-Nav1.7 plasmid and the packaging plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 4-6 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
48 and 72 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
Concentrate the lentiviral particles by ultracentrifugation or using a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of PBS or DMEM and store at -80°C.
Part 2: Transduction of DRG Neurons
-
Culture primary DRG neurons for 2-3 days.
-
Thaw the lentiviral particles on ice.
-
Add the desired amount of lentiviral particles (determined by titration to achieve a suitable multiplicity of infection, MOI) to the DRG neuron culture medium. Polybrene (e.g., 8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate the neurons with the virus for 24 hours.
-
Replace the virus-containing medium with fresh Neurobasal medium.
-
Incubate the neurons for an additional 48-72 hours to allow for shRNA expression and knockdown of the target protein.
-
If using a vector with a selection marker like puromycin, add the appropriate concentration of puromycin to select for transduced cells.
Part 3: Validation of Knockdown
-
Quantitative RT-PCR (qRT-PCR): Harvest RNA from transduced and control (e.g., non-transduced or transduced with a scrambled shRNA control) neurons. Perform qRT-PCR to quantify the level of SCN9A mRNA knockdown.
-
Western Blot: Lyse the transduced and control neurons and perform Western blot analysis using an antibody specific for Nav1.7 to assess the reduction in protein levels.
-
Functional Assays: Perform patch-clamp electrophysiology to measure the reduction in Nav1.7 currents or behavioral tests in vivo to assess the functional consequences of Nav1.7 knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of Nav1.7 in neuronal function and pain signaling. The choice between these two methods will largely depend on the specific experimental question.
-
This compound is ideal for acute, reversible inhibition of channel function. Its rapid onset of action makes it suitable for studying the immediate effects of Nav1.7 blockade on neuronal excitability and for high-throughput screening applications. However, the potential for off-target effects on other sodium channel subtypes necessitates careful validation of its selectivity.
-
siRNA-mediated knockdown offers a highly specific and long-lasting reduction in Nav1.7 protein expression. This makes it an excellent choice for target validation and for studying the chronic consequences of Nav1.7 loss-of-function. The delayed onset of action and the need for viral delivery in primary neurons are important considerations. Furthermore, potential off-target effects of the siRNA itself should be controlled for, for example, by using multiple different siRNA sequences targeting the same gene.
By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to effectively probe the multifaceted role of Nav1.7 in health and disease.
References
- 1. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a highly validated target for the development of novel analgesics. Human genetic studies have unequivocally demonstrated its critical role in pain perception: loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe, debilitating pain syndromes.[1][2][3] This genetic validation has spurred extensive research into small-molecule inhibitors targeting Nav1.7.
However, the development of selective Nav1.7 inhibitors has been challenging. A key hurdle is ensuring specificity against other highly homologous sodium channel isoforms, whose inhibition can lead to significant side effects in the central nervous system (CNS), heart, and skeletal muscle.[2][3] Furthermore, even on-target inhibition of Nav1.7 can lead to unexpected effects due to its expression in non-nociceptive tissues, such as the autonomic nervous system.[4][5]
This guide provides a framework for assessing the specificity of Nav1.7 inhibitors, using Nav1.7 knockout (KO) mouse models as the benchmark for true on-target effects. By comparing the phenotype of a pharmacological blockade to that of a genetic deletion, researchers can rigorously evaluate a compound's on-target engagement and potential off-target liabilities.
The Gold Standard: Nav1.7 Knockout Models
To understand the true effect of complete and selective Nav1.7 inhibition, researchers turn to knockout mouse models. These models provide a definitive baseline against which pharmacological agents can be compared.[6]
-
Global Knockout (gKO): The Nav1.7 gene is deleted from every cell in the body. While initially reported as neonatal-lethal, strategies have been developed to create viable global KO mice.[1] These animals recapitulate the human congenital indifference to pain (CIP) phenotype, showing a complete loss of acute, chemical, and inflammatory pain perception.[1]
-
Conditional Knockout (cKO): The Nav1.7 gene is deleted only in specific cell types (e.g., nociceptors) or at a specific time (e.g., in adulthood via inducible systems).[6][7] This allows for a more nuanced understanding of Nav1.7's role in different neuronal populations and at different life stages. For instance, adult-onset deletion of Nav1.7 abolishes most noxious stimulus responses, providing a model for the maximum expected effect of a selective inhibitor administered therapeutically.[6]
The consistent finding across these models is that the genetic removal of Nav1.7 produces profound analgesia in specific pain modalities, particularly those involving inflammation and noxious heat.[1][7]
Comparative Analysis: Pharmacological Inhibition vs. Genetic Deletion
The ultimate test of a Nav1.7 inhibitor's specificity is how closely its effects mimic the phenotype of a Nav1.7 KO mouse. Discrepancies can reveal incomplete target engagement, off-target effects, or fundamental differences between acute pharmacological blockade and chronic genetic absence.[5][8]
For a hypothetical selective inhibitor, Nav1.7-IN-2 , the following table outlines the expected outcomes in key pain models if the compound is highly specific, based on extensive knockout data.
| Pain Modality | Nav1.7 Knockout Phenotype | Expected Outcome with a Specific Inhibitor (e.g., this compound) |
| Acute Thermal Pain | Prolonged response latency to noxious heat (Hot Plate Test).[1][7] | Significant increase in paw withdrawal latency. |
| Acute Mechanical Pain | Generally normal or only mildly affected thresholds.[1][9] | Minimal to no effect on mechanical withdrawal thresholds. |
| Inflammatory Pain | Abolished thermal hyperalgesia in models like Complete Freund's Adjuvant (CFA) or Carrageenan.[1][7] | Robust reversal of thermal hyperalgesia. |
| Neuropathic Pain | Variable results. Some models show no effect on mechanical allodynia, while others suggest a role for Nav1.7 in sympathetic neurons for pain transmission.[6][7][9] | Efficacy may be model-dependent; lack of efficacy in certain neuropathic models does not necessarily indicate poor specificity.[10] |
| Chemical Pain | Greatly reduced pain response in the formalin test (especially the second phase).[1][9] | Significant reduction in licking/flinching time in the formalin test. |
| Autonomic Function | Genetic null individuals have normal autonomic function, likely due to developmental compensation.[8][11] | Acute pharmacological blockade may cause autonomic dysfunction (e.g., changes in heart rate variability, orthostatic hypotension) as seen with inhibitors like MK-2075.[4][5] This is considered an on-target effect. |
Mandatory Visualizations
Experimental Protocols
In Vitro Specificity Assessment: Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on human Nav1.7 and a panel of other Nav isoforms to calculate selectivity.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Nav channel isoform of interest (hNav1.7, hNav1.1, hNav1.2, hNav1.4, hNav1.5, hNav1.6, hNav1.8). Culture cells under standard conditions.
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings at room temperature.
-
Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Voltage Protocol:
-
Hold cells at a resting potential of -120 mV.
-
Elicit sodium currents by depolarizing the membrane to a potential that elicits the peak current (e.g., 0 mV) for 20-50 ms.
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Apply increasing concentrations of the test compound (e.g., this compound) dissolved in the external solution via a perfusion system.
-
At each concentration, measure the peak inward sodium current after it reaches a steady-state block.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each Nav isoform.
-
Calculate the selectivity ratio by dividing the IC50 for off-target isoforms by the IC50 for Nav1.7. A higher ratio indicates greater selectivity.
-
In Vivo On-Target Validation: CFA-Induced Inflammatory Pain Model
Objective: To compare the anti-hyperalgesic effect of the test compound in wild-type mice with the phenotype of Nav1.7 knockout mice in a model of inflammatory pain.
Methodology:
-
Animals: Use adult, age-matched Nav1.7 conditional knockout (cKO) mice and their wild-type (WT) littermates. Induce gene deletion in cKO mice as required by the specific Cre system (e.g., tamoxifen administration).[6][7]
-
Baseline Nociceptive Testing:
-
Measure baseline thermal sensitivity using a plantar test apparatus (e.g., Hargreaves' test).
-
Place mice in individual plexiglass chambers on a glass floor and allow them to acclimate for at least 30 minutes.
-
Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal. Take an average of three readings per paw.
-
-
Induction of Inflammation:
-
Lightly restrain mice and inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
-
Post-CFA Assessment:
-
24 hours after CFA injection, re-measure the thermal withdrawal latency in both the ipsilateral (injected) and contralateral (uninjected) paws of all WT and cKO mice. This will confirm the development of thermal hyperalgesia in WT mice and its expected absence in cKO mice.[7]
-
-
Compound Administration and Testing:
-
Administer the test compound (e.g., this compound) or vehicle to the WT mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of expected peak compound concentration, assess thermal withdrawal latencies again.
-
-
Data Analysis:
-
Compare the withdrawal latencies of vehicle-treated WT mice, compound-treated WT mice, and vehicle-treated cKO mice.
-
Interpretation: If the compound is specific and effective, it should significantly increase the paw withdrawal latency in treated WT mice, ideally to a level comparable to that observed in the cKO mice. This demonstrates that the compound's analgesic effect is consistent with on-target Nav1.7 inhibition.
-
References
- 1. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of the voltage-gated sodium channel Nav1.7 inhibitor, Nav1.7-IN-2, with established analgesic drug classes, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Introduction to Analgesic Mechanisms
Pain management remains a significant challenge in modern medicine. Current therapeutic strategies primarily revolve around two major classes of analgesics: NSAIDs and opioids. While effective for many, their use is often limited by adverse effects and, in the case of opioids, the risk of addiction. The voltage-gated sodium channel Nav1.7 has emerged as a promising therapeutic target for pain relief due to its critical role in the transmission of pain signals.[1][2][3] Genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes the Nav1.7 channel, lead to a congenital inability to experience pain, highlighting its potential as a target for novel analgesics.[4]
This compound is a selective inhibitor of the Nav1.7 channel, with a reported IC50 of 80 nM.[5] This guide will compare the available data for Nav1.7 inhibitors, with a focus on this compound where data is available, against the well-established analgesics, ibuprofen (an NSAID) and morphine (an opioid).
Comparative Efficacy and Potency
Table 1: In Vitro Potency of Analgesics
| Compound | Target | IC50 / EC50 |
| This compound | Nav1.7 | 80 nM[5] |
| PF-05089771 | Nav1.7 | 11 nM[6] |
| Ibuprofen | COX-1/COX-2 | ~10-20 µM |
| Morphine | µ-opioid receptor | ~1-10 nM |
Table 2: Comparative Analgesic Efficacy in Preclinical Models (Hot Plate & Tail Flick Tests)
| Compound | Animal Model | Test | Dose | Analgesic Effect (%MPE or Latency) |
| PF-05089771 (i.t.) * | Mouse | Hot Plate | 10 nmol | Significant increase in latency[7] |
| Morphine (s.c.) | Mouse | Hot Plate | 10 mg/kg | ~80% MPE at 30 min |
| Morphine (i.p.) | Rat | Tail Flick | 5 mg/kg | Significant increase in %MPE[2] |
| Ibuprofen (p.o.) | Rat | Inflammatory Pain | 30 mg/kg | Significant reduction in hyperalgesia |
%MPE = Maximum Possible Effect. i.t. = intrathecal, s.c. = subcutaneous, i.p. = intraperitoneal, p.o. = oral. Note: Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions.
It is important to note that while preclinical data for some selective Nav1.7 inhibitors show promise, the translation to clinical efficacy in humans has been challenging, with several compounds failing in clinical trials.[1][2]
Signaling Pathways and Mechanisms of Action
Nav1.7 Inhibition
Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons and play a crucial role in amplifying sub-threshold depolarizations to initiate action potentials.[1] By selectively blocking these channels, Nav1.7 inhibitors aim to reduce the excitability of pain-sensing neurons without affecting other sensory modalities or causing central nervous system side effects.
NSAID (Ibuprofen) Mechanism
NSAIDs like ibuprofen exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and sensitize nociceptors to painful stimuli.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrathecal administration of the Nav1.7 inhibitor PF-05089771 produces rapid and side-effect-free analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – November 7, 2025 – New data analysis provides a comparative guide on the on-target effects of Nav1.7-IN-2, a potent inhibitor of the voltage-gated sodium channel Nav1.7. This guide offers researchers, scientists, and drug development professionals an objective overview of the compound's performance, supported by experimental data derived from site-directed mutagenesis and electrophysiological studies, as detailed in patent WO/2011/103196 A1.
Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in the transmission of pain signals. The selective inhibition of this channel is a promising strategy for the development of novel analgesics. This compound has been identified as a potent inhibitor of Nav1.7 with an IC50 of 80 nM. This guide delves into the experimental framework used to confirm its specific interaction with the Nav1.7 channel.
Confirming On-Target Effects of this compound
To validate that this compound exerts its inhibitory effect directly on the Nav1.7 channel, a combination of site-directed mutagenesis and whole-cell patch-clamp electrophysiology is employed. This approach allows for the identification of key amino acid residues within the channel that are critical for the binding and action of the inhibitor. By mutating these specific residues, researchers can observe a significant reduction or complete loss of the inhibitor's potency, thereby confirming its on-target activity.
Experimental Workflow
The process begins with the creation of cell lines stably expressing either the wild-type (WT) Nav1.7 channel or a mutated version. Specific amino acid residues, hypothesized to be part of the this compound binding site, are substituted with other amino acids. These cells are then subjected to whole-cell voltage-clamp recordings to measure the sodium current flowing through the Nav1.7 channels. The inhibitory effect of this compound is quantified by applying the compound at various concentrations and measuring the resulting decrease in sodium current. The half-maximal inhibitory concentration (IC50) is then calculated for both the wild-type and mutant channels. A significant increase in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is crucial for the inhibitor's interaction.
Caption: Workflow for confirming the on-target effects of this compound.
Nav1.7 Signaling Pathway and Inhibition
The Nav1.7 channel is a transmembrane protein that allows the influx of sodium ions into neurons in response to changes in membrane potential. This influx is a critical step in the generation and propagation of action potentials, which are the fundamental signals of the nervous system. In sensory neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizations to initiate a pain signal. This compound physically blocks the pore of the channel, preventing sodium ion influx and thereby dampening the pain signal.
Safety Operating Guide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Nav1.7-IN-2. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on general best practices for handling potent, novel chemical compounds of unknown toxicity. It is imperative to treat this compound as a hazardous substance at all times.
Pre-Handling Preparations & Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. The following table summarizes the recommended PPE. As a general principle, more extensive protection is always advisable when specific hazard data is unavailable.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles should be chemical splash-proof. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Use double-gloving with nitrile or neoprene gloves. Check for any signs of degradation or perforation before and during use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used. |
Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical. The following logical relationship diagram outlines the steps for managing a chemical spill of this compound.
Chemical Spill Response Plan for this compound
Caption: Logical steps for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Workflow for this compound Waste
Caption: Step-by-step process for the safe disposal of this compound waste.
Disclaimer: This guide is intended to provide essential safety and logistical information based on general laboratory best practices. It is not a substitute for a formal risk assessment or the specific guidance that would be provided in a manufacturer's Safety Data Sheet (SDS). All laboratory personnel must be trained in the proper handling of hazardous materials. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling, storage, and disposal of novel chemical compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
